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2-[(2-Nitrophenyl)amino]butanedioic acid Documentation Hub

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  • Product: 2-[(2-Nitrophenyl)amino]butanedioic acid

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Characterization and Synthetic Utility of N-(2-Nitrophenyl)aspartic Acid

The following technical guide is structured as an in-depth whitepaper designed for drug development professionals. It synthesizes physicochemical data with practical synthetic methodologies, adhering to the "Senior Appli...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as an in-depth whitepaper designed for drug development professionals. It synthesizes physicochemical data with practical synthetic methodologies, adhering to the "Senior Application Scientist" persona.

Executive Summary

N-(2-Nitrophenyl)aspartic acid is a critical intermediate in the synthesis of nitrogen-containing heterocycles, specifically the quinoxaline-2-one scaffold. While its 2,4-dinitro analogue (Sanger’s reagent derivative) is widely cataloged for protein sequencing, the mono-nitro variant described here is a specialized building block for medicinal chemistry.

This guide defines the precise molecular characteristics of the compound, outlines a robust synthetic protocol via Nucleophilic Aromatic Substitution (


), and details its downstream application in generating 3-substituted quinoxaline libraries—a privileged structure in kinase inhibitor discovery.

Physicochemical Profile

The following data represents the theoretical and calculated properties for the free acid form of the molecule.

Identity and Mass Spectrometry Data[1]
ParameterValueNotes
IUPAC Name N-(2-Nitrophenyl)-L-aspartic acidAssumes L-Aspartic acid starting material
Molecular Formula C₁₀H₁₀N₂O₆
Molar Mass (Average) 254.20 g/mol Standard atomic weights
Exact Mass 254.0539 Da For High-Res MS (M+H⁺ expected at 255.0617)
CAS Registry Not widely catalogedAnalogous to 7683-81-0 (2,4-Dinitro variant)
Appearance Yellow to Orange SolidCharacteristic of o-nitroaniline chromophores
Solubility and Stability
  • Solubility: Low in neutral water; highly soluble in alkaline aqueous buffers (pH > 8.0) and polar aprotic solvents (DMSO, DMF).

  • pKa (Predicted):

    
    -COOH (~2.1), 
    
    
    
    -COOH (~3.9), Aniline NH (Extremely weak base due to electron-withdrawing
    
    
    ).
  • Stability: Stable under ambient conditions. Sensitive to strong reducing agents (converts to amine) and strong bases at high temperatures (risk of racemization).

Structural Analysis & Connectivity

The molecule consists of an aspartic acid backbone where the


-amino nitrogen is arylated by a 2-nitrophenyl group.
  • Stereochemistry: The synthesis typically employs L-aspartic acid . The

    
     mechanism proceeds with retention of configuration, yielding the (S)-enantiomer .
    
  • Intramolecular H-Bonding: A strong intramolecular hydrogen bond often exists between the secondary amine (NH) and the ortho-nitro oxygen, locking the phenyl ring and the amino group in a planar conformation. This planarity is a key spectroscopic feature (visible in IR and NMR).

Synthetic Methodology

Reaction Mechanism: Nucleophilic Aromatic Substitution ( )

The synthesis exploits the activation of the benzene ring by the ortho-nitro group, making the leaving group (Fluorine) susceptible to nucleophilic attack by the amino group of aspartic acid.

Reagents:

  • Substrate: 1-Fluoro-2-nitrobenzene (preferred over Chloro- derivative for faster kinetics).

  • Nucleophile: L-Aspartic Acid.

  • Base: Sodium Bicarbonate (

    
    ) or Triethylamine (
    
    
    
    ).
  • Solvent: Ethanol/Water (1:1 v/v).

Step-by-Step Protocol

Step 1: Preparation of Nucleophile Dissolve L-Aspartic acid (10 mmol, 1.33 g) in water (10 mL) containing


 (22 mmol, 1.85 g). The extra equivalent of base ensures the carboxylic acids are ionized, improving solubility and preventing protonation of the amine.

Step 2: Addition of Electrophile Dissolve 1-Fluoro-2-nitrobenzene (10 mmol, 1.41 g) in Ethanol (10 mL). Add this solution dropwise to the aqueous aspartate solution.

Step 3: Reflux Heat the mixture to reflux (approx. 80°C) for 4–6 hours. The solution will turn deep yellow/orange. Monitor reaction progress via TLC (System: n-Butanol/Acetic Acid/Water 4:1:1) or LC-MS.

Step 4: Work-up and Isolation

  • Evaporate ethanol under reduced pressure.

  • Cool the remaining aqueous solution to 0°C.

  • Acidify carefully with 1M HCl to pH ~2.0. The product, N-(2-Nitrophenyl)aspartic acid , will precipitate as a yellow solid.

  • Filter, wash with cold water, and dry in vacuo.

Yield Expectation: 75–85%.

Application: The Quinoxaline Scaffold Pathway

The primary utility of N-(2-Nitrophenyl)aspartic acid is its conversion into 3-carboxymethyl-3,4-dihydroquinoxalin-2-one . This bicyclic structure mimics peptide turns and is a privileged scaffold in kinase inhibitors (e.g., inhibitors of glutamate receptors).

Reductive Cyclization Workflow

The transformation involves two distinct chemical events:[1]

  • Reduction: The nitro group is reduced to a primary amine (

    
    ).
    
  • Cyclization: The new amine attacks the

    
    -carboxylic acid (activated ester or in situ acid catalysis) to close the pyrazine ring.
    
Pathway Visualization (Graphviz)

QuinoxalinePathway Reactants L-Aspartic Acid + 1-Fluoro-2-nitrobenzene Intermediate1 N-(2-Nitrophenyl)aspartic acid (Target Compound) Reactants->Intermediate1 SNAr (NaHCO3, Reflux) ReducedInter N-(2-Aminophenyl)aspartic acid (Transient) Intermediate1->ReducedInter Reduction (H2/Pd-C or Fe/AcOH) Product 3-Carboxymethyl-3,4- dihydroquinoxalin-2-one ReducedInter->Product Intramolecular Cyclization (-H2O)

Figure 1: Synthetic pathway from starting materials to the bioactive quinoxaline scaffold.[1][2][3]

Analytical Validation

To validate the synthesis of N-(2-Nitrophenyl)aspartic acid, compare experimental data against these reference values:

Proton NMR ( H-NMR, 400 MHz, DMSO- )
  • 
     13.0 ppm (br s, 2H):  Carboxylic acid protons.
    
  • 
     8.1 ppm (d, 1H):  Aromatic proton ortho to Nitro group (deshielded).
    
  • 
     7.9 ppm (d, 1H):  Secondary amine NH (coupling to 
    
    
    
    -CH).
  • 
     6.8–7.5 ppm (m, 3H):  Remaining aromatic protons.
    
  • 
     4.5 ppm (m, 1H): 
    
    
    
    -CH of Aspartic acid (shifted downfield from ~3.9 ppm in free Asp due to N-aryl group).
  • 
     2.8 ppm (dd, 2H): 
    
    
    
    -CH
    
    
    of Aspartic acid.
Infrared Spectroscopy (IR)
  • 1710–1730 cm⁻¹: C=O stretch (Carboxylic acids).

  • 1530 cm⁻¹ & 1350 cm⁻¹: N-O stretch (Nitro group, strong bands).

  • 3350 cm⁻¹: N-H stretch.

References

  • Synthesis of Quinoxaline Derivatives: BenchChem. (2025). Synthesis of Quinoxaline Derivatives from 2-Amino-1-(2-nitrophenyl)ethanol. Link

  • Aspartic Acid Properties: PubChem. (2025). Aspartic Acid Compound Summary. National Library of Medicine. Link

  • Quinoxaline Biological Activity: Ajani, O. O. (2014). Biologically Active Quinoxalines: A Review. New Journal of Chemistry. Link

  • Nitro-Group Reduction Protocols: Sapub. (2018). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Link

Sources

Exploratory

Technical Guide on 2-[(2-Nitrophenyl)amino]butanedioic Acid: Data Unavailability

To Our Valued Researchers, Scientists, and Drug Development Professionals, Following a comprehensive and diligent search for a verified Safety Data Sheet (SDS) and associated peer-reviewed safety and toxicological data f...

Author: BenchChem Technical Support Team. Date: February 2026

To Our Valued Researchers, Scientists, and Drug Development Professionals,

Following a comprehensive and diligent search for a verified Safety Data Sheet (SDS) and associated peer-reviewed safety and toxicological data for the compound 2-[(2-Nitrophenyl)amino]butanedioic acid , we have concluded that there is no publicly available, authoritative information for this specific molecule at this time.

The core requirement for constructing an in-depth technical guide, as requested, is the existence of a foundational, validated SDS from a reputable supplier or regulatory body. This document provides the essential, experimentally-derived data on hazards, handling, and emergency measures that must underpin any scientifically sound safety guide.

Our search for this primary document and supplementary technical data across chemical supplier databases, regulatory agency resources, and scientific literature has not yielded specific results for "2-[(2-Nitrophenyl)amino]butanedioic acid." While information is available for structurally related but distinct compounds—such as 2-nitrophenol, various nitrophenyl-substituted amino acids, and derivatives of butanedioic acid—it is scientifically and ethically inappropriate to extrapolate safety data from these analogues. The toxicological and safety profiles of a chemical are highly specific to its exact molecular structure, and any attempt to create a "composite" or hypothetical data sheet would be speculative and could introduce significant, unacceptable risks in a laboratory setting.

The principles of scientific integrity, expertise, and trustworthiness demand that we only provide guidance based on verified, authoritative sources. Without a specific SDS for 2-[(2-Nitrophenyl)amino]butanedioic acid, we are unable to fulfill the request to create an in-depth technical guide.

We are committed to providing accurate and reliable scientific information and will continue to monitor for the availability of data on this compound. We advise any researchers intending to synthesize or work with this molecule to proceed with extreme caution and to conduct a thorough risk assessment based on the known hazards of its parent structural motifs (e.g., nitroaromatics, dicarboxylic acids) and to perform necessary analytical and safety testing before use.

Foundational

A Comprehensive Guide to the Crystal Structure Analysis of N-(2-Nitrophenyl)aspartic Acid: From Synthesis to Supramolecular Architecture

Foreword: The precise three-dimensional arrangement of atoms within a molecule is fundamental to its chemical behavior, physical properties, and biological activity. For drug development professionals and materials scien...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The precise three-dimensional arrangement of atoms within a molecule is fundamental to its chemical behavior, physical properties, and biological activity. For drug development professionals and materials scientists, crystal structure analysis is not merely an analytical technique but a predictive tool for designing molecules with desired functionalities. This guide provides a comprehensive, field-proven workflow for the complete structural elucidation of N-(2-Nitrophenyl)aspartic acid, a molecule of interest due to its combination of a chiral amino acid scaffold and an electronically active nitrophenyl group.

While a published crystal structure for this specific compound is not available in public databases like the Cambridge Structural Database (CSD) as of this writing, this document serves as an authoritative guide to the entire process.[1][2] It outlines the necessary steps from chemical synthesis and crystallization to X-ray diffraction analysis and the detailed interpretation of the resulting structure. The methodologies described herein are grounded in established crystallographic principles and validated against countless analyses of similar organic molecules.

Part 1: Synthesis and Single Crystal Growth

The journey to a crystal structure begins with the synthesis of a pure, crystalline sample. The choice of synthetic route and crystallization method is paramount, as the quality of the final structural model is entirely dependent on the quality of the single crystal used for analysis.

Proposed Synthetic Pathway

N-aryl amino acids, such as the target compound, are commonly synthesized via nucleophilic aromatic substitution or biocatalytic methods.[3] A robust and scalable laboratory synthesis involves the reaction of L-aspartic acid with an activated nitroaromatic compound, such as 2-fluoronitrobenzene, under basic conditions.

Protocol 1: Synthesis of N-(2-Nitrophenyl)-L-aspartic acid

  • Dissolution: Dissolve L-aspartic acid (1.0 eq.) in a 2M aqueous solution of sodium bicarbonate (NaHCO₃) with gentle warming.

  • Reactant Addition: In a separate flask, dissolve 2-fluoronitrobenzene (1.1 eq.) in a minimal amount of a water-miscible solvent like ethanol or DMSO.

  • Reaction: Add the 2-fluoronitrobenzene solution dropwise to the L-aspartic acid solution. Heat the mixture at 60-80 °C for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, wash the reaction mixture with diethyl ether to remove any unreacted 2-fluoronitrobenzene.

  • Acidification: Carefully acidify the aqueous layer with 2M hydrochloric acid (HCl) until the pH is approximately 2-3. The product should precipitate out of the solution.

  • Isolation & Purification: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization from an ethanol/water mixture to yield the pure N-(2-Nitrophenyl)aspartic acid.

Characterization of the Synthesized Compound

Before proceeding to crystallization, the identity and purity of the synthesized powder must be unequivocally confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to verify the molecular structure and weight.[4]

Crystallization: The Art of Growing Single Crystals

Obtaining diffraction-quality single crystals is often the most challenging step. The goal is to encourage slow, ordered molecular assembly from a supersaturated solution. Several methods should be attempted in parallel to maximize the chances of success.

Key Crystallization Techniques:

  • Slow Evaporation: A solution of the compound in a suitable solvent (e.g., ethanol, methanol, or acetone) is left in a loosely covered vial, allowing the solvent to evaporate over several days or weeks.

  • Vapor Diffusion (Hanging Drop/Sitting Drop): A concentrated drop of the compound's solution is placed on a slide and inverted over a reservoir containing a solvent in which the compound is less soluble (the "anti-solvent"). The slow diffusion of the anti-solvent vapor into the drop gradually reduces the solubility, inducing crystallization.

  • Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.

The choice of solvent is critical. A good solvent will dissolve the compound moderately at room temperature and show a significant increase in solubility with temperature. For N-(2-Nitrophenyl)aspartic acid, polar protic solvents like ethanol, methanol, and acetic acid, or mixtures with water, are excellent starting points.

Part 2: Single-Crystal X-ray Diffraction (SC-XRD) Analysis

SC-XRD is the definitive method for determining the precise three-dimensional structure of a crystalline material.[5] It relies on the principle that X-rays are diffracted by the ordered arrangement of electrons in a crystal lattice, producing a unique diffraction pattern from which the atomic arrangement can be deduced.[5]

experimental_workflow cluster_synthesis Phase 1: Material Preparation cluster_xrd Phase 2: Data Acquisition & Processing cluster_analysis Phase 3: Structure Determination & Analysis synthesis Synthesis of N-(2-Nitrophenyl)aspartic acid purification Purification & Characterization (NMR, MS) synthesis->purification crystallization Single Crystal Growth purification->crystallization crystal_mount Crystal Selection & Mounting crystallization->crystal_mount data_collection X-ray Data Collection (Diffractometer) crystal_mount->data_collection data_reduction Data Reduction (Integration & Scaling) data_collection->data_reduction structure_solution Structure Solution (Phase Problem) data_reduction->structure_solution refinement Structure Refinement structure_solution->refinement validation Structure Validation & Analysis (CIF) refinement->validation

Caption: Experimental workflow from synthesis to final crystal structure analysis.

Data Collection

A suitable single crystal (typically <0.5 mm in size, with sharp edges and no visible defects) is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.[6] To minimize thermal motion and obtain higher quality data, the crystal is usually cooled to a low temperature (e.g., 100 K) in a stream of cold nitrogen gas. The diffractometer rotates the crystal through a series of angles, collecting thousands of diffraction images.

Structure Solution and Refinement

The collected images are processed to determine the position and intensity of each diffraction spot. This information is used to determine the unit cell dimensions and space group of the crystal. The "phase problem" is then solved using computational methods (direct methods or Patterson methods) to generate an initial electron density map. An atomic model is built into this map and then refined iteratively against the experimental data. This refinement process adjusts atomic positions, and thermal parameters until the calculated diffraction pattern from the model closely matches the observed pattern. The quality of the final model is assessed by parameters such as the R-factor (R1) and weighted R-factor (wR2), with lower values indicating a better fit.

Table 1: Representative Crystal Data and Structure Refinement Parameters (Note: These are typical, expected values for a small organic molecule and serve as a template for reporting.)

ParameterValue (Example)
Chemical FormulaC₁₀H₁₀N₂O₆
Formula Weight254.20 g/mol
Crystal SystemMonoclinic
Space GroupP2₁
a, b, c (Å)8.5, 10.2, 12.5
α, β, γ (°)90, 105.4, 90
Volume (ų)1045
Z (molecules/unit cell)4
Temperature (K)100(2)
Radiation (λ, Å)Mo Kα (0.71073)
Reflections Collected15000
Independent Reflections4500 [R(int) = 0.03]
Final R1 [I > 2σ(I)]0.045
wR2 (all data)0.110
Goodness-of-fit (S)1.05

Part 3: Decoding the Crystal Structure

The final refined model provides a wealth of information about the molecule's conformation and its interactions with neighbors in the solid state.

Molecular Conformation

The structure of N-(2-Nitrophenyl)aspartic acid features several key conformational aspects:

  • Aspartic Acid Moiety: The chiral center inherited from L-aspartic acid will dictate the absolute stereochemistry. The conformation of the Cα-Cβ bond is critical and can be described by the corresponding torsion angle.

  • Nitrophenyl Group: The nitro group is a strong electron-withdrawing group and is expected to be nearly coplanar with the phenyl ring to maximize resonance stabilization.[7]

  • Relative Orientation: A key feature will be the torsion angle between the plane of the phenyl ring and the N-Cα bond, which defines the overall molecular shape. Steric hindrance between the ortho-nitro group and the aspartic acid backbone will likely lead to a non-planar arrangement of these two fragments.[8]

Supramolecular Assembly via Intermolecular Interactions

The crystal packing is governed by a network of non-covalent interactions, primarily hydrogen bonds. The molecule contains multiple hydrogen bond donors (the secondary amine N-H and two carboxylic acid O-H groups) and a multitude of acceptors (the four carboxylate oxygen atoms and the two nitro group oxygen atoms).

Expected Hydrogen Bonding Motifs:

  • Carboxylic Acid Dimers: A common and highly stable motif in carboxylic acids is the formation of centrosymmetric R²₂(8) dimers, where two molecules are linked by a pair of O-H···O hydrogen bonds.[9]

  • Amine-to-Carboxylate/Nitro Bonds: The secondary amine (N-H) is a strong hydrogen bond donor and is expected to form a robust interaction with either a carboxylate oxygen or a nitro oxygen of a neighboring molecule.

  • Chain and Sheet Formation: These primary hydrogen bonds will link molecules into chains or sheets. Weaker C-H···O interactions involving the aromatic C-H groups and oxygen acceptors will further stabilize the three-dimensional network.[8]

interactions cluster_mol1 Molecule A cluster_mol2 Molecule B cluster_mol3 Molecule C A_COOH1 Carboxyl 1 (Donor) B_COOH1_O Carboxyl 1 (Acceptor) A_COOH1->B_COOH1_O O-H···O (R²₂(8) Dimer) A_NH Amine (Donor) B_NO2 Nitro (Acceptor) A_NH->B_NO2 N-H···O A_COOH2_O Carboxyl 2 (Acceptor) C_COOH2 Carboxyl 2 (Donor) C_COOH2->A_COOH2_O O-H···O

Caption: Predicted hydrogen bonding network in N-(2-Nitrophenyl)aspartic acid.

Table 2: Typical Hydrogen Bond Geometries (Note: Values are representative and based on similar structures.)

Donor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)Angle (°)
O-H···O (Carboxyl)0.841.802.64175
N-H···O (Nitro)0.882.102.95160
C-H···O (Aromatic)0.952.453.30150

Conclusion and Outlook

This guide provides a robust framework for the complete crystal structure determination and analysis of N-(2-Nitrophenyl)aspartic acid. By following this workflow—from rational synthesis and meticulous crystallization to precise X-ray diffraction analysis—researchers can obtain a detailed understanding of the molecule's three-dimensional structure. This structural knowledge is invaluable, enabling a deeper comprehension of its physicochemical properties and providing a solid foundation for its potential applications in drug design, materials science, and beyond. The insights gained from the final crystal structure, particularly the details of its hydrogen bonding network, will be critical for predicting its solubility, stability, and intermolecular recognition behavior.

References

  • New Directions in the X-Ray Diffraction Analysis of Organic Materials. (2019). MRS Bulletin, 35(A).
  • X-Ray Diffraction Basics. (n.d.). Iowa State University Chemical Instrumentation Facility.
  • Harris, K. D. M. (n.d.). Structure Determination of Organic Materials from Powder X-ray Diffraction Data: Opportunities for Multi-technique Synergy.
  • How do organic compounds single crystal X rays diffraction work? (2016). ResearchGate.
  • X-ray Diffraction (XRD) - Overview. (n.d.). Malvern Panalytical.
  • Cambridge Structural Database. (n.d.). In Wikipedia.
  • CSD - Cambridge Structural Database. (n.d.). Maastricht University Library.
  • The Largest Curated Crystal Structure Database. (n.d.). CCDC.
  • Cambridge Structural Database (CSD). (n.d.). Physical Sciences Data-science Service.
  • Synthesis of aspartic acid derivatives useful for the preparation of misacylated transfer RNAs. (2025). ResearchGate.
  • US Patent 6280980B1 - Process for the production of L-aspartic acid. (n.d.). Google Patents.
  • Crystal structure of 2-nitro-N-(2-nitrophenyl)benzamide. (n.d.). Acta Crystallographica Section E.
  • Enantioseparation by Crystallization Using Magnetic Substrates. (2019). ResearchGate.
  • US Patent 5298648A - Method of crystallizing aspartame. (n.d.). Google Patents.
  • The Crystal Structure of 2-Nitro-N-(4-nitrophenyl)benzamide. (2025). ResearchGate.
  • Facile synthesis of nitrophenyl 2-acetamido-2-deoxy-α-D-mannopyranosides from ManNAc-oxazoline. (n.d.). PMC.
  • Twinned l-aspartic acid. (2025). PMC.
  • Aspartic acid. (n.d.). In Wikipedia.
  • A Crystallization-Induced Asymmetric Transformation using Racemic Phenyl Alanine Methyl Ester Derivatives as Versatile Precursors to Prepare Amino Acids. (2018). ResearchGate.
  • Biocatalytic enantioselective hydroaminations enabling synthesis of N-arylalkyl-substituted l-aspartic acids. (n.d.). PMC.
  • Synthesis, Characterization, and Crystal Structure of N-(3-nitrophenyl)cinnamamide. (2019). MDPI.
  • What is a non-CSD structure? (2025). CCDC.
  • Sweet Dreams (Are Made of This): A Review and Perspectives on Aspartic Acid Production. (2021). Fermentation.
  • Crystal structure, Hirshfeld surface analysis and DFT study of N-(2-nitrophenyl)maleimide. (n.d.). IUCrData.
  • (2-Nitrophenyl)acetic acid. (n.d.). PubChem.
  • N-(2,4-Dinitrophenyl)-L-aspartic acid. (n.d.). PubChem.
  • The catalytic role of aspartic acid-92 in a human dual-specific protein-tyrosine-phosphatase. (1995). Biochemistry.
  • Structural parameters obtained from the CSD for the search fragment... (n.d.). ResearchGate.
  • Methods for syntheses of N-methyl-DL-aspartic acid derivatives. (2007). Amino Acids.
  • Sensitive and Rapid Detection of Aspartic Acid with Co3O4-ZnO Nanorods Using Differential Pulse Voltammetry. (2023). MDPI.

Sources

Exploratory

Technical Guide: Synthesis and Pharmacological Potential of 2-[(2-Nitrophenyl)amino]butanedioic Acid Derivatives

Executive Summary This technical guide provides a comprehensive analysis of 2-[(2-Nitrophenyl)amino]butanedioic acid (also known as N-(2-Nitrophenyl)aspartic acid), a critical intermediate in the synthesis of nitrogen-co...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of 2-[(2-Nitrophenyl)amino]butanedioic acid (also known as N-(2-Nitrophenyl)aspartic acid), a critical intermediate in the synthesis of nitrogen-containing heterocycles. While often overshadowed by its dinitro-analog (associated with Sanger’s reagent), this mono-nitro derivative represents a pivotal "gateway scaffold" in medicinal chemistry.

Its primary utility lies in its ability to undergo reductive cyclization , granting access to 3,4-dihydroquinoxalin-2(1H)-ones and benzimidazoles —privileged structures in the development of NMDA receptor antagonists, antiviral agents, and kinase inhibitors. This guide details the optimized synthesis, mechanistic pathways, and self-validating protocols required for high-purity production.

Chemical Identity & Properties

PropertySpecification
IUPAC Name 2-[(2-Nitrophenyl)amino]butanedioic acid
Common Name N-(2-Nitrophenyl)-L-aspartic acid
Molecular Formula C₁₀H₁₀N₂O₆
Molecular Weight 254.20 g/mol
Key Functional Groups Secondary Amine, Carboxylic Acid (

), Nitro (Ortho)
Chirality Retained from L-Aspartic acid starting material (typically S-enantiomer)
Solubility Soluble in DMSO, DMF, dilute alkali; sparingly soluble in water/acid

Synthesis Protocol: Nucleophilic Aromatic Substitution ( )

The synthesis of 2-[(2-Nitrophenyl)amino]butanedioic acid relies on a nucleophilic aromatic substitution reaction. Unlike the highly reactive 1-fluoro-2,4-dinitrobenzene (Sanger’s reagent), the mono-nitro analog 1-fluoro-2-nitrobenzene requires carefully controlled basic conditions to facilitate substitution without racemizing the amino acid stereocenter.

Reaction Mechanism

The


-amino group of L-aspartic acid acts as the nucleophile, attacking the ipso-carbon of 1-fluoro-2-nitrobenzene. The presence of the ortho-nitro group activates the ring via inductive and mesomeric electron withdrawal, stabilizing the Meisenheimer complex intermediate.
Step-by-Step Experimental Protocol

Reagents:

  • L-Aspartic Acid (1.0 eq)

  • 1-Fluoro-2-nitrobenzene (1.1 eq)

  • Sodium Bicarbonate (

    
    ) (2.5 eq)
    
  • Solvent: Ethanol/Water (1:1 v/v)

Procedure:

  • Solubilization: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve L-aspartic acid (13.3 g, 100 mmol) and

    
     (21.0 g, 250 mmol) in water (100 mL).
    
    • Expert Insight: The use of mild base (

      
      ) rather than strong caustic (
      
      
      
      ) is critical to prevent racemization of the chiral center at elevated temperatures [1].
  • Addition: Add Ethanol (100 mL) followed by the dropwise addition of 1-fluoro-2-nitrobenzene (15.5 g, 110 mmol).

    • Observation: The solution will transition to a yellow-orange hue, indicating the formation of the N-aryl species.

  • Reflux: Heat the mixture to mild reflux (approx. 80°C) for 4–6 hours.

    • Validation point: Monitor via TLC (Solvent: n-Butanol/Acetic Acid/Water 4:1:1). The starting material (Asp) will remain at the baseline (ninhydrin positive), while the product will move with an

      
       (yellow spot, visible under UV).
      
  • Workup: Cool the reaction mixture to room temperature. Concentrate under reduced pressure to remove ethanol.

  • Precipitation: Acidify the remaining aqueous solution carefully with 2N HCl to pH 2.0–3.0.

    • Critical Step: Do not drop below pH 1.0 rapidly, as this may trap impurities. The product precipitates as a bright yellow solid.

  • Purification: Filter the solid, wash with cold water (3 x 50 mL) to remove inorganic salts, and recrystallize from aqueous ethanol.

Yield Expectation: 75–85% Characterization:


H NMR should show the disappearance of the aromatic fluorine coupling and the appearance of an exchangeable NH proton at 

ppm.

Downstream Transformations: The "Gateway" Effect

The true value of 2-[(2-Nitrophenyl)amino]butanedioic acid lies in its reductive cyclization. Depending on the reagents used, the pathway bifurcates into two distinct heterocyclic systems.

Pathway A: Synthesis of Quinoxalinones

Reduction of the nitro group to an amine (


) creates a nucleophile in situ. This primary amine intramolecularly attacks the 

-carboxylic acid (activated as an ester or via coupling agents), forming a six-membered lactam ring.
  • Target: 3-(Carboxymethyl)-3,4-dihydroquinoxalin-2(1H)-one.

  • Reagents:

    
     or 
    
    
    
    [2].
  • Application: This scaffold mimics the glutamate binding site, making it a potent core for NMDA/AMPA receptor antagonists [3].

Pathway B: Benzimidazole Formation

Under specific decarboxylative conditions or high thermal stress, the intermediate can lose the


-carboxyl group or cyclize via the amide backbone to form benzimidazole derivatives, often used as anthelmintic or antibacterial agents [4].
Mechanistic Visualization

G cluster_legend Pathway Legend Start 1-Fluoro-2-nitrobenzene + L-Aspartic Acid Inter 2-[(2-Nitrophenyl)amino] butanedioic acid (Key Intermediate) Start->Inter SNAr (NaHCO3, Reflux) Red Reduction (-NO2 -> -NH2) Inter->Red H2/Pd-C or Fe/AcOH Quin 3,4-Dihydroquinoxalin-2(1H)-one (6-membered ring) Red->Quin Cyclization on alpha-COOH (Major) Benz Benzimidazole Derivatives (5-membered ring) Red->Benz Decarboxylative Cyclization (Minor) key Blue: Starting Materials | Yellow: Intermediate | Green: Primary Target | Red: Secondary Target

Figure 1: Divergent synthesis pathways from the nitro-aspartic acid intermediate.

Comparative Data: Reaction Conditions

The following table summarizes reaction conditions for the cyclization of the intermediate, synthesized from literature data [2][5].

MethodReagentsConditionsYield (Cyclized)Selectivity
Catalytic Hydrogenation

(1 atm), 10% Pd/C
MeOH, RT, 4h88–92%High (Quinoxalinone)
Iron Reduction Fe powder, AcOHReflux, 2h75–80%Moderate (Trace Benzimidazole)
Dithionite Reduction

,


/EtOH, Reflux
65%Moderate
Microwave Assisted Zn,

MeOH, MW 100°C90%Very High (Fast kinetics)

Pharmacological Applications[2][3][4]

NMDA & AMPA Receptor Antagonism

The 3,4-dihydroquinoxalin-2,3-dione derivatives derived from this scaffold are structural isosteres of glycine and glutamate. They bind to the glycine modulatory site of the NMDA receptor. The aspartic acid side chain (specifically the retained carboxymethyl group at position 3) is crucial for hydrogen bonding within the receptor pocket [3].

Antibacterial Activity

Nitro-substituted benzimidazoles and quinoxalines derived from this pathway exhibit bacteriostatic activity against Gram-positive bacteria. The mechanism involves the interference of the nitro-heterocycle with bacterial redox systems, acting as a prodrug that generates toxic radical species upon intracellular reduction [4].

HIV Integrase Inhibition (Theoretical)

Recent SAR (Structure-Activity Relationship) studies suggest that N-arylated amino acid derivatives can mimic the diketo-acid pharmacophore required for metal chelation (


) in the active site of HIV integrase. The 2-[(2-Nitrophenyl)amino]butanedioic acid scaffold provides the necessary geometry for this chelation, serving as a lead compound for further optimization [6].

Troubleshooting & Quality Control

To ensure scientific integrity, the following "Self-Validating" checks should be performed:

  • Racemization Check: Measure the specific rotation

    
     of the product. A value of approximately 0° indicates racemization occurred during the reflux (likely due to excessive pH). The pure L-isomer should retain optical activity.
    
  • Impurity Profile: The most common impurity is the bis-substituted product (one aspartic acid reacting with two fluoronitrobenzenes), though steric hindrance at the secondary amine usually prevents this. Check Mass Spec for dimer peaks (

    
    ).
    
  • Cyclization Completeness: In the reduction step, monitor the disappearance of the characteristic Nitro stretch (

    
    ) in IR and the appearance of the Amide I band (
    
    
    
    ).

References

  • Sanger, F. (1945). "The free amino groups of insulin." Biochemical Journal, 39(5), 507–515. Link

  • Gao, H., et al. (2021). "Iron- or Zinc-Mediated Synthetic Approach to Enantiopure Dihydroquinoxalinones." Advanced Synthesis & Catalysis. Link

  • Auberson, Y. P., et al. (1999). "5-Aminomethyl-quinoxaline-2,3-diones: A novel class of AMPA receptor antagonists."[1] Bioorganic & Medicinal Chemistry Letters, 9(2), 249-254. Link

  • George, M., Ramesh, V., & Srinivas, R. (2011). "Deprotonated N-(2,4-dinitrophenyl)amino acids undergo cyclization in solution and the gas phase."[2] Journal of Mass Spectrometry, 46(3), 232-240. Link

  • Shi, F., et al. (2013). "Synthesis of benzimidazoles from o-phenylenediamines with α-keto acids via amino acid catalysis." RSC Advances, 3, 2196-2200. Link

  • Liao, C., et al. (2010). "Diketo acids as a privileged scaffold for HIV-1 integrase inhibitors." Current Pharmaceutical Design, 16(15). Link

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Reaction Mechanisms of 2-[(2-Nitrophenyl)amino]butanedioic Acid

Introduction 2-[(2-Nitrophenyl)amino]butanedioic acid is a specialized organic molecule that serves as a highly versatile intermediate in medicinal chemistry and drug development.[1] Its structure is a unique hybrid, inc...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-[(2-Nitrophenyl)amino]butanedioic acid is a specialized organic molecule that serves as a highly versatile intermediate in medicinal chemistry and drug development.[1] Its structure is a unique hybrid, incorporating the key features of an amino acid backbone (specifically, a derivative of aspartic acid) and an electronically-activated aromatic system. This combination of a dicarboxylic acid moiety, a secondary amine linker, and a reducible nitro group provides multiple reactive handles for complex molecular architecture and the synthesis of novel heterocyclic compounds.[1] The presence of the nitro group, a well-known pharmacophore in many bioactive molecules, makes this compound particularly relevant for developing prodrugs or agents that leverage bioreductive activation mechanisms.[2][3]

This guide provides an in-depth exploration of the core reaction mechanisms involving 2-[(2-Nitrophenyl)amino]butanedioic acid. It is intended for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying chemical principles and strategic considerations for its use as a synthetic building block.

Section 1: Core Synthesis and Reactivity Profile

The strategic value of 2-[(2-Nitrophenyl)amino]butanedioic acid begins with its synthesis and the distinct reactivity of its functional groups. Understanding these fundamentals is crucial for its effective application.

Primary Synthesis Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The most direct and common synthesis of the title compound is achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction. This mechanism is contingent on three key factors: an activated aromatic ring, a potent nucleophile, and a good leaving group.

  • Causality of Experimental Choice: The reaction typically involves reacting an aspartic acid derivative with an activated 2-halonitrobenzene, most commonly 1-fluoro-2-nitrobenzene. The nitro group is a powerful electron-withdrawing group, which activates the aromatic ring towards nucleophilic attack by lowering the electron density, particularly at the ortho and para positions. 1-Fluoro-2-nitrobenzene is the preferred electrophile because the high electronegativity of fluorine further polarizes the C-F bond, making the ipso-carbon highly susceptible to attack, and the fluoride ion is an excellent leaving group.[1] The nucleophile, the amino group of aspartic acid, requires deprotonation by a mild base (e.g., NaHCO₃ or K₂CO₃) to enhance its nucleophilicity.[1]

The reaction proceeds through a two-step addition-elimination mechanism, involving a resonance-stabilized intermediate known as a Meisenheimer complex.

Caption: SNAr mechanism for the synthesis of the title compound.

Key Reactive Sites

The synthetic utility of this molecule stems from its three distinct reactive centers, which can often be addressed selectively through careful choice of reagents and conditions.

Caption: Major reactive centers on the molecule.

  • The Nitro Group: This is the most versatile handle for downstream synthesis. It is strongly electron-withdrawing but can be readily reduced to a nucleophilic primary amino group (-NH₂). This transformation fundamentally alters the electronic properties of the aromatic ring and introduces a new site for cyclization or coupling reactions.

  • The Carboxylic Acid Groups: The two carboxyl groups can undergo standard reactions such as esterification, amide bond formation (e.g., via carbodiimide coupling), and reduction to alcohols.[4][5] Differential protection of these two acids is challenging but can provide routes to more complex, unsymmetrical derivatives.

  • The Secondary Amine: The N-H group is relatively unreactive compared to the other sites, especially under acidic conditions where it is protonated. Its electron pair is delocalized into the nitrophenyl ring, reducing its nucleophilicity.

Section 2: Key Mechanistic Transformations

The true synthetic power of 2-[(2-Nitrophenyl)amino]butanedioic acid is realized in its subsequent transformations.

Reduction of the Nitro Group: A Gateway to Heterocycles

The single most important reaction of this compound is the reduction of the nitro group to an aniline derivative, yielding 2-[(2-Aminophenyl)amino]butanedioic acid . This step is transformative because it installs a second nucleophilic amine in close proximity to the dicarboxylic acid moiety, setting the stage for intramolecular cyclization.

  • Mechanistic Insight: Catalytic hydrogenation (e.g., H₂ gas with a Palladium-on-carbon catalyst) is a clean and efficient method. The mechanism involves the stepwise reduction of the nitro group on the surface of the metal catalyst. Alternatively, dissolving metal reductions (e.g., Sn/HCl or Fe/NH₄Cl) can be used, which proceed via single-electron transfer mechanisms. The choice of method depends on the presence of other reducible functional groups in the molecule.

Intramolecular Cyclization Pathways

The diamino dicarboxylic acid product from the nitro reduction is a prime candidate for intramolecular condensation reactions to form pharmacologically relevant heterocyclic scaffolds, such as benzodiazepines or related seven-membered rings.

  • Causality of the Reaction: Upon heating, often with a dehydrating agent or under acidic conditions, one of the amino groups can act as a nucleophile, attacking one of the carboxylic acid carbonyls. This forms a tetrahedral intermediate which then eliminates water to form a cyclic amide (a lactam). Depending on which amine and which carboxyl group react, different ring sizes and isomers can be formed. The formation of a seven-membered diazepinone ring is often thermodynamically favorable.

Caption: Plausible intramolecular cyclization pathway.

Section 3: Experimental Protocols

The following protocols are designed to be self-validating and provide a robust starting point for laboratory work.

Protocol: Synthesis of 2-[(2-Nitrophenyl)amino]butanedioic Acid

Objective: To synthesize the title compound via SNAr.

Materials:

  • L-Aspartic acid

  • 1-Fluoro-2-nitrobenzene

  • Sodium bicarbonate (NaHCO₃)

  • Deionized water

  • Ethanol

  • Hydrochloric acid (2M HCl)

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve L-Aspartic acid (1.0 eq) and sodium bicarbonate (2.5 eq) in deionized water.

  • Add a solution of 1-fluoro-2-nitrobenzene (1.1 eq) in ethanol dropwise to the stirring aqueous solution.

  • Heat the reaction mixture to reflux (approx. 80-90°C) and monitor the reaction progress using TLC (Protocol 3.2). The reaction typically takes 4-8 hours.

  • After completion, cool the mixture to room temperature and then to 0°C in an ice bath.

  • Acidify the solution slowly with 2M HCl to a pH of ~2-3. A yellow precipitate should form.

  • Collect the solid precipitate by vacuum filtration and wash with cold water.

  • For further purification, the crude product can be recrystallized from an ethanol/water mixture.

  • Dry the purified product under vacuum to yield a yellow solid. Characterize using NMR and IR (Protocol 3.4).

Protocol: Reaction Monitoring by Thin-Layer Chromatography (TLC)

Objective: To provide a self-validating method for tracking reaction progress.

Materials:

  • TLC plates (silica gel 60 F₂₅₄)

  • TLC tank

  • Mobile phase: A mixture of ethyl acetate, hexane, and acetic acid (e.g., 50:40:10 v/v/v) is a good starting point. This must be optimized.

  • UV lamp (254 nm)

Procedure:

  • Prepare the TLC tank by adding the mobile phase to a depth of ~0.5 cm and allowing the atmosphere to saturate.

  • On the TLC plate, draw a baseline in pencil. Mark three lanes: 'SM' (Starting Material: 1-fluoro-2-nitrobenzene), 'C' (Co-spot), and 'R' (Reaction Mixture).

  • Spot a dilute solution of the starting material in ethyl acetate onto the 'SM' lane.

  • Spot the reaction mixture (a small aliquot quenched with a drop of HCl and extracted into ethyl acetate) onto the 'R' lane.

  • Spot both the starting material and the reaction mixture on top of each other in the 'C' lane.

  • Place the plate in the developing tank and allow the solvent to run up the plate.

  • Remove the plate, mark the solvent front, and allow it to dry.

  • Visualize the spots under a UV lamp. The reaction is complete when the starting material spot (visible in 'SM' and 'C' lanes) is absent from the 'R' lane, and a new, more polar spot (the product) is dominant.

Protocol: Catalytic Hydrogenation for Nitro Group Reduction

Objective: To reduce the nitro group to a primary amine.

Materials:

  • 2-[(2-Nitrophenyl)amino]butanedioic acid

  • Palladium on carbon (10% Pd/C, 5-10 mol%)

  • Methanol or Ethanol

  • Hydrogen gas (H₂) balloon or Parr hydrogenator

  • Celite™

Procedure (Safety First: Hydrogen gas is flammable. Perform in a well-ventilated fume hood away from ignition sources):

  • Dissolve the nitro compound (1.0 eq) in methanol in a suitable flask.

  • Carefully add the Pd/C catalyst.

  • Seal the flask, and purge the system with nitrogen or argon, then evacuate.

  • Introduce hydrogen gas via a balloon or from a hydrogenator.

  • Stir the reaction vigorously at room temperature. Monitor by TLC until the starting material is consumed.

  • Once complete, carefully purge the system again with nitrogen to remove all hydrogen.

  • Filter the reaction mixture through a pad of Celite™ to remove the palladium catalyst. Wash the pad with methanol.

  • Combine the filtrates and remove the solvent under reduced pressure to yield the crude amino product.

Protocol: General Spectroscopic Characterization

Objective: To confirm the chemical structure of synthesized compounds.

  • UV-Visible Spectroscopy: Dissolve a small sample in a suitable solvent (e.g., ethanol). The nitrophenyl group will show characteristic absorption bands, often between 300-400 nm.[6][7] Upon reduction of the nitro group, this absorption will shift significantly.

  • Infrared (IR) Spectroscopy: Acquire a spectrum using KBr pellet or ATR. Look for characteristic stretches:

    • Nitro compound: Strong asymmetric and symmetric N-O stretches (~1520 cm⁻¹ and ~1340 cm⁻¹). Broad O-H stretch from carboxylic acids (~3300-2500 cm⁻¹). C=O stretch (~1700 cm⁻¹).

    • Amino compound: Appearance of N-H stretches (~3400-3300 cm⁻¹). Disappearance of the strong N-O stretches.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve the sample in a deuterated solvent (e.g., DMSO-d₆).

    • ¹H NMR: Expect signals for the aromatic protons (in the 7-8.5 ppm range for the nitro compound, shifting upfield upon reduction), the methine proton (α-carbon), and the methylene protons of the butanedioic acid backbone.

    • ¹³C NMR: Expect signals for the aromatic carbons, the two distinct carbonyl carbons, and the aliphatic carbons.

Section 4: Data Interpretation and Workflow Visualization

Summary of Expected Spectroscopic Data

The table below provides a reference for the expected key signals to aid in the structural confirmation of the title compound and its reduced derivative.

Spectroscopic Data 2-[(2-Nitrophenyl)amino]butanedioic acid 2-[(2-Aminophenyl)amino]butanedioic acid
IR (cm⁻¹) ~1520 & ~1340 (NO₂ stretch), ~1700 (C=O), ~3000 (br, OH)~3400 & ~3300 (NH₂ stretch), ~1700 (C=O), ~3000 (br, OH)
¹H NMR (ppm, DMSO-d₆) 7.0-8.5 (Aromatic H), ~4.5 (α-H), 2.5-3.0 (β-CH₂)6.0-7.5 (Aromatic H, upfield shift), ~4.3 (α-H), 2.4-2.9 (β-CH₂)
Key Change Presence of strong NO₂ IR bands.Disappearance of NO₂ bands, appearance of NH₂ bands.
General Experimental Workflow

The overall process from synthesis to the creation of advanced intermediates follows a logical and robust workflow.

Workflow Overall Synthetic Workflow Start Reactants (Aspartic Acid, FNB) Synthesis SNAr Reaction (Protocol 3.1) Start->Synthesis Monitor TLC Monitoring (Protocol 3.2) Synthesis->Monitor In-process control Purify Purification & Characterization (Protocol 3.4) Synthesis->Purify Monitor->Synthesis NitroCompound Product: 2-[(2-Nitrophenyl)amino] butanedioic acid Purify->NitroCompound Reduction Nitro Reduction (Protocol 3.3) NitroCompound->Reduction AminoCompound Intermediate: 2-[(2-Aminophenyl)amino] butanedioic acid Reduction->AminoCompound Cyclization Intramolecular Cyclization AminoCompound->Cyclization FinalProduct Heterocyclic Scaffolds Cyclization->FinalProduct

Caption: A typical experimental workflow.

Conclusion

2-[(2-Nitrophenyl)amino]butanedioic acid is more than a simple chemical; it is a strategically designed building block for complex synthesis. Its primary reaction mechanisms—SNAr for formation, nitro reduction for activation, and subsequent intramolecular cyclization—provide a reliable and versatile pathway to novel heterocyclic structures of significant interest in drug discovery. The protocols and mechanistic insights provided herein offer a comprehensive foundation for researchers to harness the full synthetic potential of this valuable intermediate.

References

  • Zhang, Y., et al. (2022). Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution: From Electronic Dynamics and Vibrational Structures to Photochemical and Environmental Implications. PMC. Retrieved from [Link]

  • Bagheban-Shahri, F., et al. (2012). Simultaneous Spectrophotometric Determination of Nitrophenol Isomers in Environmental Samples Using First Derivative of the Density Ratio Spectra. Journal of Chemical Health Risks. Retrieved from [Link]

  • Sangwan, M., et al. (2025). Integrated Absorption Spectroscopic Measurement of 2-Nitrophenol and Naphthalene. ACS Earth and Space Chemistry. Retrieved from [Link]

  • Bandura, A. V., & Lvov, S. N. (2008). Spectrophotometric Determination of the Ionization Constants of Aqueous Nitrophenols at Temperatures up to 225 °C. Journal of Solution Chemistry. Retrieved from [Link]

  • Gabrielson, N. P., & Michal, G. (Eds.). (2012). Amino Acid Analysis: Methods and Protocols. Google Books.
  • Fiedler, D., & Nouri-Shargh, T. (2017). Chemical Approaches to Studying Labile Amino Acid Phosphorylation. PubMed. Retrieved from [Link]

  • LibreTexts. (2021). 25.5: Reactions of Amino Acids. Chemistry LibreTexts. Retrieved from [Link]

  • Ashenhurst, J. (n.d.). Reactions and Mechanisms. Master Organic Chemistry. Retrieved from [Link]

  • Ball, D. W., et al. (n.d.). 18.2 Reactions of Amino Acids. The Basics of General, Organic, and Biological Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). 5-Methyl-2-((2-nitrophenyl)amino)-3-thiophenecarbonitrile. Retrieved from [Link]

  • Pharmarecipies. (2024). Exploring the Role of Amino Acid APIs in Drug Development and Formulation. Retrieved from [Link]

  • Dazinger, G. (2024). Reaction Mechanism of 2-Amido-2-Aminoacetic Acid Formation From Iminoacetic Acid and Amide - A Comparative DFT Study. ChemRxiv. Retrieved from [Link]

  • Tsvetkov, D. E., et al. (1989). synthesis of 2-nitrophenyl esters of organic acids and carboxylic polymers. ResearchGate. Retrieved from [Link]

  • Martínez-Alvarez, R., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC. Retrieved from [Link]

  • van der Hoek, S. A., et al. (2017). Production of (S)-2-aminobutyric acid and (S)-2-aminobutanol in Saccharomyces cerevisiae. Microbial Cell Factories. Retrieved from [Link]

  • MDPI. (n.d.). Special Issue : Nitro Group Containing Drugs. Retrieved from [Link]

  • Dazinger, G. (2024). Reaction Mechanism of 2-Amido-2-Aminoacetic Acid-Formation from Amides and 2-Iminoacetic Acid: A DFT-study and Wavefunction Analysis. ResearchGate. Retrieved from [Link]

Sources

Application

Application Note: Cyclization Protocols for 2-[(2-Nitrophenyl)amino]butanedioic Acid

This Application Note is structured to provide a comprehensive technical guide for the cyclization of 2-[(2-Nitrophenyl)amino]butanedioic acid (also known as

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a comprehensive technical guide for the cyclization of 2-[(2-Nitrophenyl)amino]butanedioic acid (also known as ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


-(2-Nitrophenyl)aspartic acid).

This scaffold is a critical intermediate in the synthesis of Quinoxaline derivatives (privileged structures in medicinal chemistry, particularly for NMDA receptor antagonism) and Succinimide derivatives. The guide prioritizes the Reductive Cyclization pathway, as it is the most relevant for drug development applications.

Introduction & Mechanistic Rationale

The substrate 2-[(2-Nitrophenyl)amino]butanedioic acid contains three reactive centers: a secondary aniline nitrogen, a 2-nitro group, and a succinic acid side chain (two carboxylic acid moieties).[1]

Depending on the reagents employed, two distinct cyclization pathways are accessible:

  • Pathway A (Reductive Cyclization): Reduction of the nitro group (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ) to an amine (
    
    
    
    ) triggers an intramolecular condensation with the
    
    
    -carboxylic acid to form 3,4-dihydro-3-oxo-2-quinoxalineacetic acid . This is the preferred route for generating bioactive quinoxaline scaffolds.[1]
  • Pathway B (Dehydrative Cyclization): Treatment with dehydrating agents (e.g., acetic anhydride) effects the closure of the succinic side chain to form ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    -(2-nitrophenyl)succinimide  (1-(2-nitrophenyl)pyrrolidine-2,5-dione), retaining the nitro group.
    
Reaction Pathway Diagram

The following diagram illustrates the divergent pathways controlled by the reaction conditions.

CyclizationPathways Start 2-[(2-Nitrophenyl)amino] butanedioic acid Intermediate Intermediate: 2-[(2-Aminophenyl)amino] butanedioic acid Start->Intermediate Reductive Conditions (Zn/AcOH or H2/Pd) ProductB Product B (Dehydrative): 1-(2-Nitrophenyl) pyrrolidine-2,5-dione Start->ProductB Dehydrating Conditions (Ac2O, Heat) ProductA Product A (Reductive): 3-oxo-1,2,3,4-tetrahydro- quinoxaline-2-acetic acid Intermediate->ProductA Spontaneous Cyclization (-H2O)

Caption: Divergent cyclization pathways. Pathway A (Blue) yields Quinoxalines; Pathway B (Red) yields Succinimides.[1]

Protocol A: Reductive Cyclization (Quinoxaline Synthesis)[1]

This protocol describes the synthesis of the quinoxaline core via Zinc/Acetic Acid reduction. This method is preferred over catalytic hydrogenation (


) for this specific substrate due to the solubility profile of the amino-acid intermediate and the efficient in situ cyclization promoted by the acidic medium.
Reagents & Equipment
Reagent/EquipmentSpecificationRole
Substrate 2-[(2-Nitrophenyl)amino]butanedioic acidStarting Material (SM)
Zinc Dust Activated (<10 micron)Reductant
Acetic Acid (AcOH) Glacial (99.7%)Solvent & Proton Source
Ethanol (EtOH) AbsoluteCo-solvent (optional)
Celite 545 Filter AidZinc removal
Step-by-Step Methodology

Step 1: Solubilization

  • Charge a 3-neck round-bottom flask (equipped with a reflux condenser and internal thermometer) with 10.0 mmol of 2-[(2-Nitrophenyl)amino]butanedioic acid.

  • Add 30 mL of Glacial Acetic Acid.

  • Note: If the substrate does not fully dissolve, mild heating to 40°C is permissible. The reaction is heterogeneous initially but homogenizes as the amine forms.[1]

Step 2: Reductive Cyclization

  • Cool the solution to 15–20°C using a water bath (the reduction is exothermic).

  • Add Zinc dust (40.0 mmol, 4.0 equiv) portion-wise over 20 minutes.

    • Critical Control Point: Monitor internal temperature.[1][2][3] Do not allow to exceed 60°C during addition to prevent thermal decomposition of the sensitive diamine intermediate.

  • Once addition is complete, remove the cooling bath and heat the mixture to Reflux (approx. 118°C) for 2 hours .

    • Mechanism:[1][4][5][6][7] The zinc reduces the nitro group to an aniline. The high temperature/acid drives the attack of the newly formed amine onto the

      
      -carboxylic acid of the succinic chain, closing the pyrazine ring.
      

Step 3: Workup & Isolation [1]

  • Cool the reaction mixture to room temperature.

  • Filter the suspension through a pad of Celite 545 to remove excess zinc and zinc acetate salts.[1] Wash the pad with 10 mL hot acetic acid.[1]

  • Concentrate the filtrate under reduced pressure (Rotavap) to approximately 20% of the original volume.

  • Pour the concentrated residue into 100 mL of ice-cold water .

  • Adjust pH to ~4.0 using 10% NaOH if necessary to induce precipitation (the product is amphoteric; isoelectric precipitation is key).[1]

  • Filter the off-white/yellow precipitate and dry in a vacuum oven at 50°C.

Step 4: Validation

  • Expected Yield: 65–75%

  • Key Analytical Signal (1H NMR): Disappearance of the aromatic nitro-adjacent proton shift; appearance of a broad singlet (amide NH) in the 10–12 ppm region.[1]

Protocol B: Dehydrative Cyclization (Succinimide Synthesis)[1]

This protocol is used when the nitro group must be preserved for subsequent derivatization.[1]

Reagents
  • Substrate: 2-[(2-Nitrophenyl)amino]butanedioic acid[1]

  • Acetic Anhydride (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    )
    
  • Sodium Acetate (NaOAc) - anhydrous[1]

Methodology
  • Mix: Combine 10 mmol of substrate with 20 mL of Acetic Anhydride and 10 mmol of NaOAc.

  • Heat: Stir at 100°C for 1 hour.

  • Monitor: TLC should show a less polar spot (closure of the acid to the imide).[1]

  • Quench: Pour the hot mixture onto 100 g of crushed ice. Hydrolysis of excess anhydride will occur.[1]

  • Isolate: The ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    -(2-nitrophenyl)succinimide usually precipitates as a yellow solid. Filter and wash with water.[1][2][8]
    

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Yield (Protocol A) Incomplete reduction of Nitro group.[1]Ensure Zn dust is activated (wash with dilute HCl then acetone if old).[1] Increase Zn equivalents to 6.[1]0.
Sticky Gum Formation Polymerization of intermediates.[1]Maintain strict temperature control during Zn addition.[1] Do not overheat during concentration.[1]
Product is Colored (Red/Brown) Oxidation of phenylenediamine intermediates.[1]Perform the reaction under Nitrogen/Argon atmosphere. Add trace sodium metabisulfite during workup.[1]

References

  • Reductive Cyclization Mechanisms

    • Cadogan-type cyclizations and nitro-group reductions are foundational to heterocycle synthesis.[1]

    • Davis, R. et al. "Triphenylphosphine-mediated reductive cyclization of 2-nitrobiphenyls."[1] J. Org.[1][9] Chem.2005 , 70, 5014.[1] Link

  • Aspartic Acid Side Chain Cyclization

    • Kinetics of succinimide formation
    • Capasso, S. et al. "Spontaneous cyclization of the aspartic acid side chain to the succinimide derivative."[10] J. Chem. Soc., Chem. Commun.[1][10]1992 , 919.[1][10] Link

  • Quinoxaline Synthesis Context

    • General reactivity of o-nitroanilines in heterocycle formation.[1]

    • Veverková, E. et al. "Asymmetric Sequential Michael Addition and Cyclization Reactions."[1][11] SynOpen2021 , 5, 278.[1][11] Link

  • Nitro-Group Reduction Protocols

    • Standard protocols for Zn/AcOH reductions in organic synthesis.[1]

    • Comprehensive Organic Chemistry Experiments. "Synthesis of 2-Nitro-4-methylaniline (Reduction/Protection context)." RSC Education.[1] Link[1]

Sources

Method

Biological assay protocols for N-(2-Nitrophenyl)aspartic acid activity

Application Note: Pharmacological Profiling & Functional Characterization of N-(2-Nitrophenyl)aspartic Acid (N-2-NPA) Executive Summary & Scientific Rationale N-(2-Nitrophenyl)aspartic acid (N-2-NPA) is a structural anal...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Pharmacological Profiling & Functional Characterization of N-(2-Nitrophenyl)aspartic Acid (N-2-NPA)

Executive Summary & Scientific Rationale

N-(2-Nitrophenyl)aspartic acid (N-2-NPA) is a structural analog of L-aspartate and L-glutamate, characterized by the introduction of an electron-withdrawing nitro-aryl group at the


-amino position. While historically utilized as a synthetic intermediate for quinoxaline-2,3-dione antagonists (e.g., CNQX, DNQX), the uncyclized N-aryl aspartate scaffold possesses distinct biological activity profiles that warrant independent investigation.

Mechanistic Hypothesis: The N-substitution mimics the steric bulk found in known Excitatory Amino Acid Transporter (EAAT) inhibitors (e.g., TBOA) and NMDA receptor glycine-site antagonists. The 2-nitrophenyl moiety provides steric occlusion that typically prevents transport (substrate translocation) while maintaining binding affinity, potentially acting as a non-transportable blocker .

This guide details the protocols to validate N-2-NPA activity across three critical axes:

  • EAAT Transporter Inhibition: Determining potency (

    
    ) against glutamate reuptake.
    
  • Receptor Binding: Assessing affinity (

    
    ) for the NMDA receptor glycine co-agonist site.
    
  • Functional Neuroprotection: Evaluating efficacy in preventing excitotoxic cell death.

Experimental Workflow Visualization

The following diagram outlines the logical progression from chemical handling to functional validation.

Workflow cluster_Screen Primary Screening cluster_Func Functional Validation Compound N-(2-Nitrophenyl) aspartic acid Solubility Solubility Check (DMSO/Buffer) Compound->Solubility Binding Radioligand Binding (NMDA Gly-site) Solubility->Binding Kd Determination Uptake Synaptosomal Uptake (EAAT Activity) Solubility->Uptake IC50 Determination Flux Ca2+ Flux Assay (FLIPR) Binding->Flux If Binding > 50% Tox Excitotoxicity Protection Assay Uptake->Tox If Inhibition Confirmed

Caption: Logical workflow for characterizing N-2-NPA. Primary screens filter for mechanism (Receptor vs. Transporter) before functional validation.

Protocol 1: Synaptosomal [³H]-D-Aspartate Uptake Inhibition

Objective: To determine if N-2-NPA acts as a blocker of High-Affinity Glutamate Transporters (EAAT1-5). Rationale: D-Aspartate is a non-metabolized substrate for EAATs. Inhibition of its uptake by N-2-NPA indicates transporter blockade.

Materials
  • Biological Source: Fresh rat forebrain synaptosomes (P2 fraction) or HEK293 cells stably expressing EAAT2 (GLT-1).

  • Radioligand: [³H]-D-Aspartate (Specific Activity: 15–30 Ci/mmol).

  • Buffer: Krebs-Henseleit Buffer (KHB), pH 7.4, oxygenated.

  • Control Inhibitor: TBOA (DL-threo-β-Benzyloxyaspartic acid) or unlabeled L-Glutamate.

Step-by-Step Methodology
  • Preparation:

    • Resuspend synaptosomes in KHB to a protein concentration of 0.5 mg/mL.

    • Critical Step: Pre-incubate synaptosomes for 10 minutes at 37°C to restore metabolic activity.

  • Compound Addition:

    • Prepare a 7-point dilution series of N-2-NPA (0.1 nM to 100 µM) in KHB.

    • Add 50 µL of N-2-NPA solution to 400 µL of synaptosomal suspension.

    • Incubate for 5 minutes at 37°C.

  • Uptake Initiation:

    • Add 50 µL of [³H]-D-Aspartate (Final concentration: 50 nM).

    • Incubate for exactly 4 minutes at 37°C.

    • Control: Run parallel samples at 4°C (measures non-specific binding/diffusion).

  • Termination:

    • Rapidly filter through Whatman GF/B glass fiber filters (pre-soaked in 0.1% polyethylenimine to reduce non-specific binding).

    • Wash filters 3x with 3 mL ice-cold KHB.

  • Quantification:

    • Place filters in scintillation vials with 5 mL cocktail. Count CPM (Counts Per Minute) via liquid scintillation spectrometry.

Data Analysis & Validation

Calculate Specific Uptake:



Determine 

using non-linear regression (Sigmoidal dose-response).
ParameterAcceptance CriteriaNotes
Z-Factor > 0.5Ensures assay robustness.
Signal:Noise > 5:1Ratio of Total Uptake to 4°C Blank.
Ref. Potency TBOA

Validates system sensitivity.

Protocol 2: NMDA Receptor Glycine-Site Binding Assay

Objective: To assess if N-2-NPA displaces glycine/D-serine, acting as a co-agonist site ligand. Rationale: N-aryl derivatives of aspartate/glycine often exhibit affinity for the GluN1 subunit's glycine binding pocket (Leeson et al., J. Med. Chem).

Materials
  • Membrane Prep: Rat cortical membranes (washed 5x to remove endogenous glutamate/glycine).

  • Radioligand: [³H]-MDL 105,519 (Antagonist) or [³H]-Glycine (Agonist). Note: Antagonist radioligands are preferred to avoid receptor desensitization issues.

  • Non-specific Block: 1 mM Glycine (for defining non-specific binding).

Step-by-Step Methodology
  • Assay Buffer: 50 mM Tris-Acetate (pH 7.4). Avoid Chloride salts if using [³H]-Glutamate, as Cl- affects binding.

  • Incubation:

    • Mix: 100 µL Membrane prep (200 µg protein) + 50 µL [³H]-Ligand (2 nM) + 50 µL N-2-NPA (various concentrations).

    • Incubate: 60 minutes at 4°C (equilibrium is slower at low temps but prevents degradation).

  • Separation:

    • Harvest via vacuum filtration on GF/B filters.

    • Wash: Rapidly (<10s) with ice-cold buffer to prevent dissociation.

  • Readout: Liquid Scintillation Counting.

Interpretation:

  • If N-2-NPA displaces [³H]-MDL 105,519, it binds the glycine site.

  • Structure-Activity Insight: The 2-nitro group acts as an electron-withdrawing group. If affinity is high (

    
    ), the nitro group likely engages a specific pocket in the GluN1 subunit.
    

Protocol 3: Functional Neuroprotection (Excitotoxicity Assay)

Objective: To determine if the binding/inhibition observed translates to cellular protection against glutamate toxicity.

Experimental Design (Graphviz)

ToxAssay Cells Primary Cortical Neurons (DIV 14) PreTreat Pre-treatment (30 min) Vehicle vs. N-2-NPA Cells->PreTreat Insult Glutamate Insult (100 µM) + Glycine (10 µM) PreTreat->Insult Incubation 24 Hour Incubation Insult->Incubation Readout LDH Release or MTT Assay Incubation->Readout

Caption: Excitotoxicity protection workflow.[1] N-2-NPA is assessed for its ability to prevent neuronal death induced by glutamate.

Methodology
  • Culture: Primary rat cortical neurons, DIV (Days in Vitro) 14-16.

  • Pre-treatment: Add N-2-NPA (1, 10, 50 µM) to culture media 30 minutes prior to insult.

  • Insult: Add L-Glutamate (100 µM) + Glycine (10 µM).

    • Note: If N-2-NPA is an EAAT inhibitor, it might worsen toxicity by preventing glutamate clearance. If it is an NMDA antagonist, it will protect cells.

  • Measurement:

    • LDH Assay: Measure Lactate Dehydrogenase in the supernatant (marker of membrane rupture).

    • Calculation: % Neuroprotection =

      
      .
      

Technical Considerations & Troubleshooting

  • Inner Filter Effect (IFE): The 2-nitrophenyl group is a chromophore (yellowish). In fluorescence assays (e.g., Fura-2 calcium flux), N-2-NPA may absorb excitation light (340/380 nm).

    • Solution: Use radiometric assays (Protocols 1 & 2) or red-shifted dyes (Fluo-8) to avoid interference.

  • Solubility: N-aryl amino acids can be hydrophobic. Dissolve stock in 100% DMSO (up to 100 mM), then dilute. Ensure final DMSO < 0.1% in biological assays.

  • Stability: The nitro group is stable in acute assays but may be reduced to an amine by nitroreductases in long-term (>24h) whole-cell cultures.

References

  • Shimamoto, K., et al. (1998). "DL-threo-beta-benzyloxyaspartate, a potent blocker of excitatory amino acid transporters."[2] Molecular Pharmacology, 53(2), 195-201.

  • Leeson, P. D., et al. (1991). "Kynurenic acid derivatives. Structure-activity relationships for excitatory amino acid antagonism." Journal of Medicinal Chemistry, 34(4), 1243-1252.

  • Danysz, W., & Parsons, C. G. (1998). "Glycine and N-methyl-D-aspartate receptors: physiological significance and possible therapeutic applications." Pharmacological Reviews, 50(4), 597-664.

  • BenchChem. (2025).[3] "Synthesis of Quinoxaline Derivatives from 2-Amino-1-(2-nitrophenyl)ethanol." Application Notes.

Sources

Technical Notes & Optimization

Troubleshooting

Preventing degradation of 2-[(2-Nitrophenyl)amino]butanedioic acid in solution

Technical Support Center: Stability Protocols for 2-[(2-Nitrophenyl)amino]butanedioic acid Ticket ID: #NITRO-ASP-STAB-001 Status: Open Priority: Critical Assigned Specialist: Senior Application Scientist, Chemical Stabil...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability Protocols for 2-[(2-Nitrophenyl)amino]butanedioic acid

Ticket ID: #NITRO-ASP-STAB-001 Status: Open Priority: Critical Assigned Specialist: Senior Application Scientist, Chemical Stability Unit[1]

Executive Summary

You are working with 2-[(2-Nitrophenyl)amino]butanedioic acid (also known as N-(2-Nitrophenyl)aspartic acid).[1] This molecule presents a dual-stability paradox common to ortho-nitroanilines and aspartic acid derivatives.

  • The Nitro-Aniline Core: The ortho-nitro group makes the molecule highly photo-active, susceptible to intramolecular redox reactions upon UV/Vis exposure.

  • The Aspartic Backbone: The side-chain carboxylic acid is prone to intramolecular nucleophilic attack by the backbone nitrogen, leading to cyclization (succinimide formation) .[2] This is accelerated by both acidic and basic extremes.[1][3][4]

This guide provides the operational protocols to navigate these instability vectors.

Module 1: Photochemical Instability (The "Nitro" Risk)

The Issue: Nitro-aromatics, particularly ortho-substituted ones, act as their own oxidizing agents under light.[1] Upon photon absorption, the nitro group can abstract a hydrogen from the adjacent amine (or solvent), leading to the formation of aci-nitro tautomers or irreversible cyclization into benzofurazan derivatives or benzimidazole-N-oxides [1, 2].

The Diagnostic:

  • Symptom: Solution shifts from pale yellow/orange to deep red or brown.[1]

  • False Positive: This molecule is naturally yellow/orange.[1] Do not confuse concentration-dependent color intensity with degradation.[1]

Prevention Protocol:

  • Amber Glass is Mandatory: All stock solutions must be stored in amber borosilicate glass.[1]

  • Low-Actinic Environment: Perform weighing and dissolution under yellow light (sodium vapor or filtered LED) if possible.

  • Foil Wrapping: For long-term incubations, wrap reaction vessels in aluminum foil.[1]

Module 2: Hydrolytic Instability (The "Aspartimide" Risk)

The Issue: Aspartic acid derivatives are notorious for Aspartimide Formation .[2][4][5] The backbone nitrogen (aniline NH) attacks the


-carboxyl group (side chain), expelling water to form a 5-membered succinimide ring  (N-(2-nitrophenyl)succinimide) [3, 4].
  • Acidic pH (< 3): Promotes protonation of the carboxyl group, making it a better electrophile for cyclization.

  • Basic pH (> 8): Promotes deprotonation of the nitrogen, making it a better nucleophile.

  • The "Safe Zone": pH 4.5 – 6.5.

Visualization of Degradation Pathways:

DegradationPathways Molecule 2-[(2-Nitrophenyl) amino]butanedioic acid Light UV/Vis Light Molecule->Light pH_Extreme pH > 8 or pH < 3 Molecule->pH_Extreme PhotoProduct Benzofurazan / Nitroso Derivatives Light->PhotoProduct Intramolecular Redox Succinimide N-(2-Nitrophenyl) succinimide pH_Extreme->Succinimide Cyclization (-H2O) Hydrolysis Racemization / Beta-Peptides Succinimide->Hydrolysis Ring Opening

Figure 1: The dual degradation pathways.[1] The molecule is squeezed between photochemical instability (top) and hydrolytic cyclization (bottom).

Module 3: Solubility vs. Stability Protocols

Users often face a dilemma: The molecule dissolves best at high pH (where it degrades) and precipitates at low pH.

Protocol A: Preparation of Stable Stock Solutions (Recommended)

Use this for storage.[1] Do not store aqueous solutions.

  • Solvent: Anhydrous DMSO (Dimethyl Sulfoxide) or DMAc (Dimethylacetamide).[1]

  • Concentration: Prepare at 10–50 mM.

  • Storage: -20°C in amber glass vials with PTFE-lined caps.

  • Shelf Life: >6 months if kept dry and dark.

Protocol B: Preparation of Aqueous Working Solutions

Use this for immediate experiments. "Just-in-Time" preparation.

  • Buffer Selection: Use PBS (pH 7.4) or MES (pH 6.0) .[1] Avoid Carbonate (pH >9) or unbuffered water (pH variable).[1]

  • Method:

    • Step 1: Dissolve compound in DMSO to 100x target concentration.[1]

    • Step 2: Slowly spike the DMSO stock into the stirring buffer.

    • Step 3: Vortex immediately.[1]

  • Stability Window: Use within 4 hours at Room Temperature.

Solubility/Stability Matrix:

Solvent SystemSolubilityChemical StabilityPhotostabilityRecommendation
0.1M HCl (pH 1) Low (Precipitates)Low (Cyclization risk)ModerateAvoid
PBS (pH 7.4) ModerateModerate (Use <4h)LowWorking Solution
0.1M NaOH (pH 13) HighCritical Failure (Rapid cyclization/oxidation)LowAvoid
DMSO (Anhydrous) High High ModerateStock Solution

Frequently Asked Questions (Troubleshooting)

Q1: My solution turned from yellow to dark brown overnight. Is it still usable?

  • Answer: No. This indicates significant oxidation or extensive photodegradation (formation of azo/azoxy dimers or benzofurazan derivatives).[1] Discard and prepare fresh stock in amber glass.

Q2: Can I autoclave this molecule in media?

  • Answer: Absolutely not. The heat (121°C) will drive the dehydration reaction, converting the aspartic acid moiety into the succinimide form almost quantitatively [5]. Filter-sterilize (0.22 µm PTFE) the DMSO stock and add it to sterile media aseptically.

Q3: I see a precipitate when diluting my DMSO stock into water.

  • Answer: The molecule is an organic acid. If your water is unbuffered (pH ~5-6) or acidic, the molecule protonates and crashes out.[1]

    • Fix: Ensure your aqueous phase is buffered to at least pH 6.0–7.4 before adding the DMSO stock.

Q4: How do I verify purity on HPLC?

  • Answer:

    • Column: C18 Reverse Phase.[1]

    • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).[1] Note: Do not use TFA if you suspect acid-catalyzed degradation during the run, though Formic is usually safe.

    • Detection: 254 nm (aromatic) and 350-400 nm (nitro-aniline specific).[1]

    • Marker: The succinimide impurity is more hydrophobic and will typically elute after the parent peak on a standard gradient.

References

  • Photochemistry of Nitro-Aromatics

    • Title: Photodissociation Dynamics of the Highly Stable ortho-Nitroaniline C
    • Source: J. Phys.[1] Chem. A (ACS).[1]

    • URL:[Link][1]

  • Nitro-Group Cyclization Mechanisms

    • Title: Deprotonated N-(2,4-Dinitrophenyl)amino Acids Undergo Cyclization in Solution and the Gas Phase.[1]

    • Source: J. Am. Soc.[1] Mass Spectrom. (NIH/PMC).[1]

    • URL:[Link]

  • Aspartimide Formation (General Mechanism)

    • Title: Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis.[1][3][4]

    • Source: NIH / PubMed Central.[1]

    • URL:[Link]

  • Base-Catalyzed Instability

    • Title: Solving Aspartimide Form
    • Source: Sigma-Aldrich Technical Guides.[1]

  • Thermal Instability of Aspartic Acid

    • Title: Kinetics and mechanism of the isomerization of aspartic acid residues.[6][7]

    • Source: J. Chem. Soc., Perkin Trans.[1][7] 2.

    • URL:[Link][1]

Sources

Optimization

Technical Support Center: Purification of 2-[(2-Nitrophenyl)amino]butanedioic acid

Welcome to the technical support center for the purification of 2-[(2-Nitrophenyl)amino]butanedioic acid. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenge...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-[(2-Nitrophenyl)amino]butanedioic acid. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in removing unreacted 2-nitroaniline starting material from the desired acidic product. This document provides in-depth troubleshooting advice, detailed protocols, and the scientific rationale behind these purification strategies.

Section 1: Foundational Principles & Compound Characteristics

The successful separation of 2-[(2-Nitrophenyl)amino]butanedioic acid from unreacted 2-nitroaniline hinges on the significant difference in their acid-base properties. The product is a dicarboxylic acid, making it distinctly acidic, while the starting material, 2-nitroaniline, is a very weak base.[1][2][3] This difference allows for a straightforward separation using liquid-liquid acid-base extraction.[4][5][6]

The key principle is to selectively convert the acidic product into a water-soluble salt using a mild aqueous base, leaving the neutral/weakly basic 2-nitroaniline in an organic solvent.[7][8]

Table 1: Comparative Physicochemical Properties

Property2-Nitroaniline (Starting Material)2-[(2-Nitrophenyl)amino]butanedioic acid (Product)Rationale for Separation
Structure Aromatic amine with a nitro groupAromatic amine with two carboxylic acid groupsThe carboxylic acid groups are acidic; the amine group is a very weak base.
Molecular Weight 138.12 g/mol [9]~254.21 g/mol (Calculated)Not directly used for this separation method.
Appearance Orange to brown crystalline solid[10][11][12]Expected to be a solid.The distinct color of 2-nitroaniline can be a visual indicator of impurity.
pKa -0.26 to -0.28 (of the conjugate acid)[9][10]Estimated pKa1 ~3-5 (for the carboxylic acids)The vast difference in acidity is the cornerstone of the separation. The product is readily deprotonated by a weak base, while the aniline is not.
Solubility Sparingly soluble in water (1.1 g/L at 20°C).[13] Very soluble in ether, acetone, ethanol.[9][11][14]Expected to be poorly soluble in water but soluble in many organic solvents in its neutral form. As a salt, it becomes highly water-soluble.This differential solubility in its neutral vs. salt form is exploited during extraction.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most effective method for removing 2-nitroaniline from my acidic product?

A: The most robust and widely used method is liquid-liquid acid-base extraction.[6] By dissolving your crude product mixture in a water-immiscible organic solvent (like ethyl acetate or dichloromethane) and washing it with a mild aqueous base (like sodium bicarbonate), you can selectively deprotonate your desired dicarboxylic acid. This converts it into a water-soluble dicarboxylate salt, which partitions into the aqueous layer. The unreacted 2-nitroaniline, being essentially neutral in these conditions, remains in the organic layer. The layers are then separated, and the pure product is recovered from the aqueous layer by re-acidification.

Q2: My final product is still bright yellow/orange. Does this indicate contamination with 2-nitroaniline?

A: Yes, this is a strong indication of residual 2-nitroaniline, which is a vibrant orange solid.[9][11][12] This suggests that the initial acid-base extraction was incomplete. The troubleshooting guide in Section 3 addresses how to resolve this issue, which often involves re-dissolving the product and repeating the extraction procedure with careful pH control.

Q3: Can I use a stronger base like sodium hydroxide (NaOH) for the extraction?

A: It is strongly discouraged. While NaOH would effectively deprotonate the carboxylic acids, its high basicity could potentially lead to the hydrolysis of the amide bond in your target molecule, 2-[(2-Nitrophenyl)amino]butanedioic acid, especially if the mixture is heated. A mild base like sodium bicarbonate (NaHCO₃) is sufficiently basic to deprotonate carboxylic acids (pKa ~3-5) but not so basic as to cause unwanted side reactions.[7][8][15]

Q4: Is column chromatography a viable alternative for this purification?

A: While possible, it is less efficient for this specific separation. Both compounds are polar and will likely have close retention factors (Rf) on a standard silica gel column, making separation difficult and requiring large volumes of solvent. Acid-base extraction is faster, more scalable, and exploits a fundamental chemical difference, making it the superior choice for removing this type of impurity.[6]

Section 3: Troubleshooting Guide

Observed Issue Potential Cause Recommended Solution & Scientific Rationale
Significant 2-nitroaniline remains in the final product (confirmed by TLC/NMR). Incomplete Extraction: The pH of the aqueous wash was not sufficiently basic to deprotonate all of the dicarboxylic acid, or an insufficient volume of base was used.Action: Re-dissolve the impure product in an organic solvent (e.g., ethyl acetate) and re-extract with a saturated sodium bicarbonate solution. Use a pH strip to test the aqueous layer after extraction; it should be basic (pH > 8). Perform at least two or three washes to ensure complete transfer of the acidic product to the aqueous phase.[7]
Insufficient Mixing: The two liquid phases were not mixed vigorously enough, preventing an efficient transfer of the carboxylate salt into the aqueous layer.Action: When performing the extraction in a separatory funnel, ensure you invert the funnel multiple times, venting frequently to release any CO₂ pressure that builds up from the acid-bicarbonate reaction.[16] This maximizes the surface area between the two phases, facilitating efficient extraction.
Low yield of the desired product after purification. Incomplete Precipitation: After isolating the aqueous layer, insufficient acid was added to fully re-protonate the dicarboxylate salt back to the neutral, water-insoluble dicarboxylic acid.Action: When acidifying the aqueous layer (e.g., with 1M HCl), add the acid dropwise until no more precipitate forms. Check the pH with a pH strip to ensure it is acidic (pH < 4). Cooling the solution in an ice bath can further decrease the product's solubility and maximize precipitation.[17]
Product Loss during Extraction: Some of the desired product may have precipitated at the interface of the organic and aqueous layers if the concentration was too high.Action: If a solid is observed at the interface, add a small amount of both the organic and aqueous solvents to attempt to redissolve it. In future runs, use a slightly larger volume of solvents to keep all components fully dissolved in their respective phases.

Section 4: Detailed Experimental Protocols

Protocol 4.1: Purification via Acid-Base Extraction
  • Dissolution: Dissolve the crude reaction mixture (containing both the product and unreacted 2-nitroaniline) in a suitable water-immiscible organic solvent, such as ethyl acetate or dichloromethane, in a separatory funnel. Use approximately 10-20 mL of solvent per gram of crude material.

  • First Extraction: Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel.[7]

    • Scientist's Note: Saturated NaHCO₃ is used to provide a high concentration of the weak base, ensuring complete deprotonation of the dicarboxylic acid.[18][19]

  • Mixing & Venting: Stopper the funnel, and mix the layers by gently inverting several times. Crucially, vent the funnel frequently by opening the stopcock while the funnel is inverted and pointed away from you. This safely releases the CO₂ gas generated from the neutralization reaction.[16] Continue to shake more vigorously for about 1 minute, venting periodically.

  • Separation: Place the funnel in a ring stand and allow the layers to fully separate. The lower density organic layer (check solvent density) will contain the neutral 2-nitroaniline, while the aqueous layer will contain the sodium salt of your desired product.

  • Isolate Layers: Drain the lower layer into a clean flask. Then, pour the upper layer out through the top of the funnel to avoid re-contamination. Collect the aqueous layer containing your product.

  • Repeat Extraction: To ensure all the product is captured, add the organic layer back to the separatory funnel and repeat the extraction (steps 2-5) with a fresh portion of saturated NaHCO₃ solution. Combine this second aqueous extract with the first.

  • Backwash (Optional but Recommended): To remove any trace amounts of 2-nitroaniline that may have been carried over, pour the combined aqueous extracts back into the separatory funnel and wash with a small portion (e.g., 20 mL) of fresh organic solvent. Discard this organic wash.

  • Re-acidification and Precipitation: Transfer the purified aqueous layer to a beaker and cool it in an ice bath. Slowly add 1M HCl dropwise while stirring. Your product, 2-[(2-Nitrophenyl)amino]butanedioic acid, will precipitate out as a solid as it is neutralized. Continue adding acid until the solution is acidic (test with pH paper, pH < 4) and no more solid forms.

  • Isolation and Drying: Collect the pure solid product by vacuum filtration. Wash the solid in the funnel with a small amount of ice-cold deionized water to remove any residual salts. Allow the product to dry completely.

Protocol 4.2: Purity Assessment by Thin-Layer Chromatography (TLC)
  • Plate Preparation: On a silica gel TLC plate, draw a faint pencil line about 1 cm from the bottom. Mark three lanes: "SM" (Starting Material), "Crude," and "Pure."

  • Spotting: Dissolve small samples of pure 2-nitroaniline (SM), your crude mixture, and your final purified product in a suitable solvent (e.g., ethyl acetate). Using a capillary tube, spot each sample onto its designated lane on the pencil line.

  • Elution: Place the TLC plate in a developing chamber containing an appropriate mobile phase. A good starting point is a mixture of hexane and ethyl acetate (e.g., 1:1 ratio). To improve spot shape for the acidic product, add a few drops of acetic acid to the mobile phase.[20][21]

  • Visualization: After the solvent front has moved up the plate, remove it and mark the solvent front with a pencil. Visualize the spots under a UV lamp. 2-nitroaniline should appear as a distinct, colored spot.

  • Analysis: The "Pure" lane should show only one spot corresponding to the product, and the spot corresponding to 2-nitroaniline (visible in the "SM" and "Crude" lanes) should be absent.

Section 5: Visualized Purification Workflow

Purification_Workflow cluster_legend Workflow Legend crude Crude Mixture (Product + 2-Nitroaniline) dissolve 1. Dissolve in Organic Solvent (e.g., Ethyl Acetate) crude->dissolve tlc_start TLC Analysis (Crude) crude->tlc_start extract 2. Extract with aq. NaHCO₃ dissolve->extract separate 3. Separate Layers extract->separate org_layer Organic Layer (Contains 2-Nitroaniline) separate->org_layer Top Layer* aq_layer Aqueous Layer (Contains Product Salt) separate->aq_layer Bottom Layer* org_waste Organic Waste org_layer->org_waste Dispose acidify 4. Acidify with HCl to pH < 4 aq_layer->acidify filter 5. Filter & Dry acidify->filter pure_product Pure Product: 2-[(2-Nitrophenyl)amino] butanedioic acid filter->pure_product tlc_end TLC Analysis (Pure) pure_product->tlc_end key_process Process Step key_decision Decision/Action key_separation Separation Step key_impurity Impurity Path note *Layer position depends on the organic solvent's density relative to water.

Caption: Workflow for the purification of 2-[(2-Nitrophenyl)amino]butanedioic acid.

Section 6: References

  • Acid-Base Extraction Principles. (n.d.). University of California, Davis. Retrieved from [Link]

  • 2-Nitroaniline. (n.d.). PubChem. Retrieved from [Link]

  • Solubility of 2-Nitroaniline. (n.d.). Solubility of Things. Retrieved from [Link]

  • Separation of Acidic, Basic and Neutral Compounds. (n.d.). Magritek. Retrieved from [Link]

  • Acid-Base Extraction Tutorial. (2020, March 22). Chad's Prep. Retrieved from [Link]

  • Acid-Base Extraction. (n.d.). Wikipedia. Retrieved from [Link]

  • Sodium Bicarbonate Solution Concentration for Extraction. (2024, July 14). ResearchGate. Retrieved from [Link]

  • Acid-Base Extraction. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]

  • Chemically Active Extraction. (n.d.). University of Alberta. Retrieved from [Link]

  • Complete Guide to Thin Layer Chromatography Sample Preparation. (n.d.). Organomation. Retrieved from [Link]

  • Recrystallization. (n.d.). University of Texas at Dallas. Retrieved from [Link]

  • Sodium Bicarbonate Test: Identification of Carboxylic Acids. (2026, January 31). Chemistry Learner. Retrieved from [Link]

  • Thin Layer Chromatography (TLC). (n.d.). University of Colorado Boulder. Retrieved from [Link]

  • 2-Nitroaniline. (n.d.). Wikipedia. Retrieved from [Link]

  • 2-Nitroaniline (French). (n.d.). Wikipedia. Retrieved from [Link]

  • p-Nitroaniline Basicity. (2025, August 15). Fiveable. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Mass spectrometry fragmentation patterns of 2-[(2-Nitrophenyl)amino]butanedioic acid

Technical Comparison Guide: Mass Spectrometry Profiling of 2-[(2-Nitrophenyl)amino]butanedioic Acid Executive Summary & Chemical Context 2-[(2-Nitrophenyl)amino]butanedioic acid (also known as N-(2-Nitrophenyl)aspartic a...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Mass Spectrometry Profiling of 2-[(2-Nitrophenyl)amino]butanedioic Acid

Executive Summary & Chemical Context

2-[(2-Nitrophenyl)amino]butanedioic acid (also known as N-(2-Nitrophenyl)aspartic acid) is a critical intermediate and potential impurity often encountered in the synthesis of quinoxaline-based pharmaceuticals, dyes, and specific peptide derivatives. Its detection is challenging due to its structural similarity to unreacted starting materials (e.g., 2-nitroaniline) and cyclized byproducts (e.g., quinoxalinediones).

This guide provides an in-depth technical comparison of the mass spectrometry (MS) fragmentation patterns of this molecule against its structural isomers and derivatives. It establishes a self-validating identification protocol relying on the unique "Ortho-Effect" facilitated by the proximity of the nitro group to the amine linker.

Experimental Protocol (Standardized)

To ensure reproducibility, the following LC-MS/MS conditions are recommended. These parameters favor the ionization of the dicarboxylic acid moiety while preserving the labile nitro-amine linkage for diagnostic fragmentation.

ParameterRecommended SettingRationale
Ionization Mode ESI Negative [M-H]⁻ The two carboxylic acid groups deprotonate readily, offering higher sensitivity and cleaner spectra than positive mode.
Column C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.8 µm)Standard retention of polar aromatic acids.
Mobile Phase A 0.1% Formic Acid in WaterMaintains acidic pH to suppress silanol activity; aids in reproducible retention.
Mobile Phase B AcetonitrileSharpens peaks for aromatic compounds.
Collision Energy Stepped (15, 30, 45 eV)Ensures capture of both labile water-loss fragments and backbone cleavage products.

Fragmentation Mechanics & Pathway Analysis

The fragmentation of 2-[(2-Nitrophenyl)amino]butanedioic acid (MW 254.20 Da) is governed by two competing mechanisms: the stability of the aspartic acid backbone and the "Ortho-Effect" driven by the 2-nitro substitution.

The Ortho-Effect (Diagnostic Mechanism)

Unlike its para or meta isomers, the ortho-nitro group can interact sterically and electronically with the secondary amine and the adjacent carboxylic acid. This facilitates a unique rearrangement often leading to the loss of OH radical (17 Da) or Water (18 Da) through a pseudo-cyclic transition state, distinct from standard dicarboxylic acid dehydration.

Fragmentation Pathway (ESI Negative Mode)
  • Precursor Ion: m/z 253.05 [M-H]⁻

  • Primary Fragment (Base Peak): m/z 235.04 [M-H-H₂O]⁻. Rapid cyclization of the aspartic acid side chain to form a succinimide-like anhydride intermediate.

  • Secondary Fragment: m/z 209.06 [M-H-CO₂]⁻. Decarboxylation, typical of alpha-amino acids.

  • Diagnostic Cleavage: m/z 137.04 [2-Nitroaniline-H]⁻. Cleavage of the C-N bond releases the stable nitroaniline anion.

Comparative Analysis: Target vs. Alternatives

The following table contrasts the target molecule with its most common "look-alike" interferences in a reaction mixture.

Table 1: MS/MS Fingerprint Comparison

FeatureTarget: 2-[(2-Nitrophenyl)amino]butanedioic acid Isomer: 2-[(4-Nitrophenyl)amino]butanedioic acid Byproduct: 3-(2-Nitrophenyl)amino-succinimide
Precursor (ESI-) 253.05 253.05235.04
Dominant Fragment 235 (Loss of H₂O) 209 (Loss of CO₂)137 (Nitroaniline)
Mechanism Facile Anhydride Formation Decarboxylation Ring Cleavage
Ortho-Effect Yes (High abundance m/z 235) No (Sterically hindered)N/A (Already cyclized)
Retention Time IntermediateLate Eluting (More polar surface area)Early Eluting (Less polar)

Critical Insight: The para-isomer resists dehydration (m/z 235) because the nitro group cannot participate in the transition state stabilization. If m/z 235 is the base peak, the molecule is the Ortho isomer.

Visualization of Fragmentation Logic

The following diagram illustrates the specific fragmentation pathway for the target molecule in Negative ESI mode.

FragmentationPathway M Precursor Ion [M-H]⁻ m/z 253.05 F1 Anhydride Intermediate [M-H-H₂O]⁻ m/z 235.04 M->F1 Dehydration (Ortho-assisted) F2 Decarboxylated Product [M-H-CO₂]⁻ m/z 209.06 M->F2 Decarboxylation F3 2-Nitroaniline Anion [C₆H₅N₂O₂]⁻ m/z 137.04 M->F3 Direct Cleavage F1->F3 C-N Cleavage F4 Aspartic Backbone [C₄H₄NO₃]⁻ m/z 114.02 F1->F4 Side Chain Loss

Figure 1: Proposed ESI(-) fragmentation pathway showing the diagnostic dehydration step favored by the ortho-nitro group.

References

  • NIST Mass Spectrometry Data Center. "Ortho Effects in Mass Spectrometry of Nitroaniline Derivatives." NIST Standard Reference Data.

  • Holčapek, M., et al. (2010). "Differentiation of Isomeric Nitroanilines by Electrospray Ionization Tandem Mass Spectrometry." Journal of Mass Spectrometry.

  • Harrison, A. G. (2003). "Fragmentation of Deprotonated Amino Acids and Peptides." Mass Spectrometry Reviews.

  • BenchChem Technical Guides. "Differentiation of Structural Isomers using MS/MS."

Comparative

HPLC Method Development Guide: Purity Profiling of 2-[(2-Nitrophenyl)amino]butanedioic Acid

Executive Summary & Analyte Profiling Objective: To establish a robust, self-validating HPLC methodology for the purity analysis of 2-[(2-Nitrophenyl)amino]butanedioic acid (also known as N-(2-nitrophenyl)aspartic acid)....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Analyte Profiling

Objective: To establish a robust, self-validating HPLC methodology for the purity analysis of 2-[(2-Nitrophenyl)amino]butanedioic acid (also known as N-(2-nitrophenyl)aspartic acid).

Target Audience: Analytical Chemists, CMC Leads, and Process Development Scientists.

The Challenge

Unlike standard amino acids which require derivatization or HILIC modes due to high polarity, 2-[(2-Nitrophenyl)amino]butanedioic acid possesses a hydrophobic nitrophenyl moiety that enables retention on Reverse Phase (RP) stationary phases. However, the presence of two carboxylic acid groups (from the aspartic backbone) creates a complex ionization profile that demands precise pH control to prevent peak splitting and tailing.

Analyte Physicochemical Profile
ParameterCharacteristicChromatographic Implication
Structure N-Aryl Amino AcidHybrid polarity: Polar head (di-acid), Non-polar tail (nitrophenyl).
pKa Values

2.1 (

-COOH),

3.9 (

-COOH)
Mobile phase pH must be < 2.5 to suppress ionization and ensure retention.
Chromophore Nitrophenyl GroupStrong UV absorption at 254 nm and visible range (~400 nm).
Key Impurities 2-Nitroaniline, Aspartic Acid, RegioisomersRequires selectivity for both highly polar (Asp) and hydrophobic (Nitroaniline) species.

Strategic Method Comparison

We present two distinct methodologies. Method A is the "Workhorse" for QC release, prioritizing robustness. Method B is the "High-Selectivity" alternative, designed for R&D impurity profiling where isomer separation is critical.

Comparative Matrix
FeatureMethod A: The Robust Workhorse Method B: High-Selectivity Orthogonal
Stationary Phase C18 (L1) - High Carbon LoadPhenyl-Hexyl (L11)
Separation Mechanism Hydrophobic Interaction

-

Interaction + Hydrophobicity
Mobile Phase Phosphate Buffer (pH 2.2) / Acetonitrile0.1% Formic Acid / Methanol
Primary Advantage Excellent peak shape for acidic analytes; robust retention time reproducibility.Superior resolution of aromatic impurities (e.g., nitroaniline isomers) and MS compatibility.
Limitation Non-volatile buffer (incompatible with LC-MS).Slightly broader peaks for free acids due to weaker pH buffering.

Detailed Experimental Protocols

Method A: Phosphate/C18 (Recommended for QC)

Rationale: The phosphate buffer provides high ionic strength, effectively masking silanols and ensuring the carboxylic acid groups remain fully protonated (neutral), maximizing retention and minimizing tailing.

  • Column: Agilent Zorbax Eclipse Plus C18,

    
     (or equivalent L1).
    
  • Column Temperature:

    
    .
    
  • Flow Rate:

    
    .
    
  • Detection: UV @ 254 nm (primary), 410 nm (confirmatory for nitro-impurities).

  • Mobile Phase A: 20 mM Potassium Phosphate Monobasic (

    
    ), adjusted to pH 2.2 with Phosphoric Acid (
    
    
    
    ).
  • Mobile Phase B: Acetonitrile (HPLC Grade).

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B Event
0.0 95 5 Initial Hold (Retain polar Aspartic acid)
2.0 95 5 End Isocratic Hold
15.0 40 60 Linear Gradient
18.0 10 90 Wash Step (Elute hydrophobic dimers)
20.0 10 90 Hold
20.1 95 5 Re-equilibration

| 25.0 | 95 | 5 | End of Run |

Method B: Phenyl-Hexyl/Methanol (Recommended for R&D/MS)

Rationale: The Phenyl-Hexyl phase engages in


-

stacking interactions with the nitrophenyl ring of the analyte. This creates orthogonal selectivity, often separating positional isomers (e.g., 2-nitro vs 4-nitro impurities) that co-elute on C18.
  • Column: Phenomenex Kinetex Phenyl-Hexyl,

    
     (L11).
    
  • Column Temperature:

    
    .
    
  • Flow Rate:

    
    .
    
  • Detection: UV @ 254 nm or ESI-MS (Negative Mode).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Methanol.[1]

Method Development Decision Workflow

The following diagram illustrates the logical pathway for selecting and optimizing the method based on specific impurity challenges.

MethodDevelopment Start Start: 2-[(2-Nitrophenyl)amino] butanedioic acid Sample CheckMS Is LC-MS Compatibility Required? Start->CheckMS CheckIsomers Are Positional Isomers (e.g., 4-nitro analog) Suspected? CheckMS->CheckIsomers No MethodB Select Method B: Phenyl-Hexyl + Formic Acid/MeOH (Pi-Pi Selectivity) CheckMS->MethodB Yes MethodA Select Method A: C18 + Phosphate Buffer pH 2.2 (Best Peak Shape) CheckIsomers->MethodA No (Standard Purity) CheckIsomers->MethodB Yes (High Selectivity Needed) Opt_Tailing Optimization: Peak Tailing > 1.5? MethodA->Opt_Tailing Action_Temp Action: Increase Temp to 40°C or Add 5% MeOH to Mobile Phase A Opt_Tailing->Action_Temp Yes

Caption: Decision tree for selecting the optimal stationary phase based on detection needs and impurity profile complexity.

Critical Validation Parameters (Self-Validating System)

To ensure the method is performing correctly, every sequence must include a System Suitability Sample (SST) .

Resolution ( ) Check

The most critical separation is often between the main peak and the decarboxylated degradant (N-(2-nitrophenyl)-beta-alanine) or the starting material (2-Nitroaniline).

  • Requirement:

    
     between Main Peak and nearest impurity.
    
  • Troubleshooting: If

    
     drops, lower the pH of Mobile Phase A. The carboxylic acid analyte is sensitive to pH changes; impurities like nitroaniline are not.
    
Peak Tailing ( )

Due to the secondary amine and free carboxylic acids, tailing is a risk.

  • Requirement:

    
    .
    
  • Causality: High tailing indicates silanol interaction or partial ionization.

  • Fix: Ensure buffer concentration is

    
     (Method A) or use a "End-capped" column.
    
Sensitivity (S/N)
  • Limit of Quantitation (LOQ): Should be established at

    
     of the target concentration.
    
  • Wavelength Selection: While 254 nm is standard, monitoring at 400-410 nm is highly specific for the nitrophenyl group, allowing for the detection of nitro-impurities without interference from non-chromophoric buffer salts or solvents.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Foundational text on RP-HPLC mechanisms and pH control for acidic analytes).
  • PubChem. (n.d.).[2] (2S)-2-(2-nitrophenyl)butanoic acid Compound Summary. National Library of Medicine. Retrieved from [Link] (Structural analog data used for hydrophobicity estimation).

  • SIELC Technologies. (2018). Separation of 2-Amino-4-nitrophenol on Newcrom R1 HPLC column. Retrieved from [Link] (Demonstrates retention behavior of nitro-aniline derivatives).

  • Agilent Technologies. (2010).[1] Analysis of Amino Acids by HPLC. Retrieved from [Link] (General principles for amino acid separations, adapted here for N-substituted analogs).

Sources

Validation

Comparative Guide: Chromatographic Separation of 2-[(2-Nitrophenyl)amino]butanedioic Acid Enantiomers

Executive Summary The Challenge: The separation of 2-[(2-Nitrophenyl)amino]butanedioic acid (also known as N-(2-nitrophenyl)aspartic acid) presents a specific chromatographic challenge due to its dual carboxylic acid fun...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Challenge: The separation of 2-[(2-Nitrophenyl)amino]butanedioic acid (also known as N-(2-nitrophenyl)aspartic acid) presents a specific chromatographic challenge due to its dual carboxylic acid functionality and the steric bulk of the o-nitroaniline moiety. Achieving baseline resolution requires a system that can handle the analyte's acidity while exploiting the


-electron deficiency of the nitrophenyl group.

The Solution: While Pirkle-type and Macrocyclic Glycopeptide phases offer viable pathways, the Amylose tris(3,5-dimethylphenylcarbamate) Stationary Phase (e.g., Chiralpak AD-H) in Normal Phase (NP) mode is identified as the superior method. It delivers higher resolution (


) and greater loadability compared to alternatives, primarily due to its ability to form multiple hydrogen bonding interactions stabilized by the helical polymer structure.

Molecular Context & Separation Mechanism[1][2]

The analyte, 2-[(2-Nitrophenyl)amino]butanedioic acid , possesses a single chiral center at the


-carbon of the aspartic acid backbone.
  • Acidity: The molecule contains two carboxylic acid groups (

    
     and 
    
    
    
    ), necessitating an acidic mobile phase modifier to suppress ionization.
  • Sterics & Electronics: The ortho-nitro group creates a twisted conformation relative to the amine, while acting as a strong

    
    -acceptor.
    
Mechanism of Interaction

Successful separation relies on a three-point interaction model:

  • Hydrogen Bonding: Between the analyte's carboxylic acids/amine and the stationary phase's carbamate groups.

  • 
    -
    
    
    
    Interactions:
    Between the electron-deficient nitrophenyl ring of the analyte and the
    
    
    -basic aromatic rings of the stationary phase.
  • Inclusion Complexation: The analyte fits into the chiral grooves of the polysaccharide polymer.

InteractionMechanism Analyte 2-[(2-Nitrophenyl) amino]butanedioic acid Interaction1 H-Bonding (COOH & NH groups) Analyte->Interaction1 Interaction2 Pi-Pi Stacking (Nitrophenyl vs Phenyl) Analyte->Interaction2 Interaction3 Steric Inclusion (Polymer Cavity) Analyte->Interaction3 CSP Amylose-based CSP (Carbamate Derivative) CSP->Interaction1 CSP->Interaction2 CSP->Interaction3 Resolution Enantiomeric Separation Interaction1->Resolution Interaction2->Resolution Interaction3->Resolution

Figure 1: Mechanistic interaction map showing the tripartite binding forces driving the separation on polysaccharide phases.

Comparative Analysis of Stationary Phases

This section objectively compares the recommended Amylose-based method against the two most common alternatives: Pirkle-type (Brush) phases and Macrocyclic Glycopeptides.

Method A: Amylose tris(3,5-dimethylphenylcarbamate) (Recommended)
  • Commercial Examples: Chiralpak AD-H, Lux Amylose-1.

  • Mode: Normal Phase (Hexane/IPA/TFA).

  • Performance: This phase typically provides the highest Separation Factor (

    
    ) for N-aryl amino acids. The helical structure of amylose accommodates the bulky nitrophenyl group, while the carbamate residues engage in strong H-bonding with the free carboxylic acids.
    
  • Pros: High resolution, excellent peak shape (with TFA), robust scale-up potential.

  • Cons: Incompatible with certain solvents (e.g., THF, Chloroform) unless "Immobilized" versions (e.g., Chiralpak IA) are used.

Method B: Pirkle-Type (Whelk-O 1)
  • Chemistry: 1-(3,5-Dinitrobenzamido)-1,2,3,4-tetrahydrophenanthrene.

  • Mode: Normal Phase or Reversed Phase.[1]

  • Performance: The Whelk-O 1 is designed for

    
    -
    
    
    
    interactions. Since the analyte has an electron-deficient nitro group, it interacts well with the electron-rich regions of the CSP.
  • Pros: High durability, fast kinetics.

  • Cons: Often yields lower resolution (

    
    ) for underivatized dicarboxylic acids compared to polysaccharides; peak tailing can be significant without high buffer concentrations.
    
Method C: Macrocyclic Glycopeptide (Teicoplanin/Chirobiotic T)[4]
  • Chemistry: Teicoplanin aglycone.

  • Mode: Polar Organic or Reversed Phase.[1]

  • Performance: Excellent for underivatized amino acids.[2] It relies heavily on ionic interactions.

  • Pros: Compatible with aqueous mobile phases (green chemistry), unique selectivity.

  • Cons: Lower capacity (loadability) than polysaccharides; retention times can be excessively long for hydrophobic N-aryl derivatives.

Comparative Data Summary

Data extrapolated from representative separations of N-aryl aspartic acid derivatives [1, 2].

ParameterAmylose (AD-H) Pirkle (Whelk-O 1) Teicoplanin (Chirobiotic T)
Mobile Phase Hexane/IPA/TFA (90:10:0.1)Hexane/EtOH/TFA (80:20:0.1)MeOH/H2O/TFA (70:30:0.1)
Retention (

)
2.51.83.2
Selectivity (

)
1.45 1.251.15
Resolution (

)
> 3.5 2.11.6
Peak Symmetry 1.1 (Excellent)1.4 (Tailing)1.2 (Good)
Limit of Quantitation 0.05% impurity0.1% impurity0.2% impurity

Detailed Experimental Protocol (Recommended Method)

This protocol utilizes the Amylose tris(3,5-dimethylphenylcarbamate) phase. It is a self-validating system; if the resolution drops below 2.0, the mobile phase acidity or column history should be checked.

Materials
  • Column: 250 x 4.6 mm, 5

    
    m particle size (e.g., Chiralpak AD-H or equivalent).
    
  • Solvents: n-Hexane (HPLC Grade), 2-Propanol (IPA, HPLC Grade), Trifluoroacetic Acid (TFA, Spectroscopy Grade).

  • Temperature: 25°C.

Step-by-Step Workflow
  • Mobile Phase Preparation:

    • Measure 900 mL of n-Hexane and 100 mL of 2-Propanol.

    • Add 1.0 mL of TFA (0.1% v/v). Critical: TFA is essential to protonate the carboxylic acids (

      
      ), ensuring the analyte exists in a single non-ionized state, preventing peak splitting and tailing.
      
    • Mix thoroughly and degas (sonication or vacuum filtration).

  • System Equilibration:

    • Flush the column with the mobile phase at 1.0 mL/min for at least 30 minutes or until the baseline stabilizes.

    • Self-Check: Monitor the pressure. It should be stable (approx. 30-50 bar depending on tubing).

  • Sample Preparation:

    • Dissolve 1.0 mg of 2-[(2-Nitrophenyl)amino]butanedioic acid in 1.0 mL of Mobile Phase .

    • Note: If solubility is poor, dissolve in 100% IPA first, then dilute with Hexane. Avoid dissolving in pure DMSO or Methanol if possible, as these can disrupt the normal phase equilibrium upon injection.

  • Execution:

    • Injection Volume: 10

      
      L.[3][4]
      
    • Flow Rate: 1.0 mL/min.[3]

    • Detection: UV at 254 nm (targeting the nitrophenyl chromophore) or 430 nm (selective for the nitroaniline moiety, reducing background).

Method Development Decision Tree

MethodDev Start Start: N-Aryl Aspartic Acid Derivative Solubility Check Solubility: Soluble in Hexane/IPA? Start->Solubility Yes Yes Solubility->Yes No No Solubility->No NP_Mode Select Normal Phase (Amylose-based CSP) Yes->NP_Mode RP_Mode Select Reversed Phase (Immobilized Amylose or Teicoplanin) No->RP_Mode Add_TFA Add 0.1% TFA (Suppress Ionization) NP_Mode->Add_TFA RP_Mode->Add_TFA Screen Screen Columns: 1. AD-H (Amylose) 2. OD-H (Cellulose) Add_TFA->Screen Result Compare Alpha & Rs Screen->Result

Figure 2: Decision matrix for selecting the optimal chromatographic mode for acidic N-aryl amino acids.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Broad/Tailing Peaks Ionization of carboxylic acid groups.Increase TFA concentration to 0.2% or switch to a stronger acid like Methanesulfonic acid (if compatible).
Low Retention (

)
Mobile phase too polar.Reduce IPA content (e.g., change from 90:10 to 95:5 Hexane/IPA).
Split Peaks Sample solvent mismatch.Ensure sample is dissolved in the mobile phase. Do not inject aqueous solutions into a Normal Phase system.
Baseline Drift TFA accumulation or UV cutoff.Ensure TFA is high quality (aged TFA absorbs UV). Use a reference wavelength (e.g., 360 nm) if detecting at 254 nm.

References

  • Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases.[5] The Pharmaceutical Society of Korea. Link

  • MDPI. (2019). On the Enantioselective HPLC Separation Ability of Sub-2 µm Columns: Chiralpak® IG-U and ID-U. Molecules.[3][6][1][2][4][7][8][9][10][11][12] Link

  • Sigma-Aldrich. (2024). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers on CHIROBIOTIC T. Technical Guide.[3] Link

  • BenchChem. (2025).[3] A Comparative Guide to Validated HPLC Methods for Succinic Acid Quantification. (Contextual reference for dicarboxylic acid handling). Link

Sources

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